Product packaging for 4-(4-Piperidyl)-1-butanol Hydrochloride(Cat. No.:CAS No. 199475-41-7)

4-(4-Piperidyl)-1-butanol Hydrochloride

Cat. No.: B1362402
CAS No.: 199475-41-7
M. Wt: 193.71 g/mol
InChI Key: VZKFZHMCAPEJSE-UHFFFAOYSA-N
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Description

4-(4-Piperidyl)-1-butanol Hydrochloride is a useful research compound. Its molecular formula is C9H20ClNO and its molecular weight is 193.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20ClNO B1362402 4-(4-Piperidyl)-1-butanol Hydrochloride CAS No. 199475-41-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-4-ylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c11-8-2-1-3-9-4-6-10-7-5-9;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKFZHMCAPEJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382794
Record name 4-(Piperidin-4-yl)butan-1-ol--hydrogen chloride (1/1)
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Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199475-41-7
Record name 4-(Piperidin-4-yl)butan-1-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Piperidyl)-1-butanol hydrochloride
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Foundational & Exploratory

What is 4-(4-Piperidyl)-1-butanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Piperidyl)-1-butanol Hydrochloride for Advanced Research

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's synthesis, characterization, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Introduction: A Multifaceted Building Block

This compound is a chemical compound featuring a piperidine ring connected to a butanol chain.[1] Its hydrochloride salt form is favored in laboratory and pharmaceutical settings as it enhances both stability and solubility, simplifying handling and formulation processes.[1] The molecule's structure is of significant interest in medicinal chemistry for several reasons. The piperidine moiety is a common scaffold in drugs targeting the central nervous system (CNS) due to its ability to interact with various neurotransmitter systems.[1] Simultaneously, the butanol chain can be modified to fine-tune properties like lipophilicity and bioavailability.[1] More recently, this compound has gained attention as a valuable linker component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it can be used to connect a target-binding ligand to an E3 ligase-recruiting moiety.[2]

Physicochemical and Structural Characteristics

A clear understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is typically a white to off-white crystalline solid, soluble in water and other organic solvents.[1]

PropertyValueSource(s)
CAS Number 199475-41-7[1][3][4]
Molecular Formula C₉H₂₀ClNO[1][3]
Molecular Weight 193.71 g/mol [3]
Appearance White to off-white crystalline solid[1]
IUPAC Name 4-(piperidin-4-yl)butan-1-ol hydrochloride[5]
Common Synonyms 4-Piperidinebutanol hydrochloride, Tirofiban Impurity 28 HCl[1]

Synthesis and Purification: A Practical Workflow

The synthesis of this compound can be approached through various routes. A common and logical strategy involves the reduction of a corresponding piperidone precursor, a method frequently employed for creating N-substituted-4-piperidinol derivatives.[6] The following section outlines a representative synthetic pathway, emphasizing the rationale behind each step.

Proposed Synthesis Pathway

A robust synthesis begins with commercially available, and often protected, piperidine derivatives to ensure selective reactions. A plausible route starts from 4-(1-Boc-4-piperidyl)-1-butanol, followed by deprotection and salt formation.

Synthesis_Workflow cluster_0 Step 1: N-Boc Deprotection cluster_1 Step 2: Hydrochloride Salt Formation A 4-(1-Boc-4-piperidyl)-1-butanol B 4-(4-Piperidyl)-1-butanol A->B HCl in Dioxane or TFA in DCM C 4-(4-Piperidyl)-1-butanol D 4-(4-Piperidyl)-1-butanol Hydrochloride C->D Ethanolic HCl or HCl gas

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the deprotection of N-Boc-4-(4-piperidyl)-1-butanol to yield the target hydrochloride salt. This method is adapted from standard procedures for Boc deprotection.[7]

Materials:

  • tert-Butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate (4-(1-Boc-4-piperidyl)-1-butanol)[8]

  • 4 M HCl in 1,4-Dioxane

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Nitrogen gas supply

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • Dissolution: Dissolve tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acidification: While stirring vigorously, add 4 M HCl in 1,4-dioxane (10-20 eq) dropwise to the cooled solution. Causality Note: The large excess of acid ensures the complete and rapid cleavage of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl.

  • Precipitation & Washing: Add anhydrous diethyl ether to the resulting residue. This will cause the hydrochloride salt to precipitate. Causality Note: The product is insoluble in non-polar solvents like diethyl ether, allowing for its isolation from any non-polar byproducts.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with additional portions of cold, anhydrous diethyl ether to remove any remaining impurities.

  • Drying: Dry the final product, this compound, under high vacuum to yield a white or off-white solid.

Comprehensive Analytical Characterization

Rigorous analytical testing is critical to verify the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structure Elucidation MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight IR IR Spectroscopy Start->IR Functional Groups HPLC HPLC Analysis Start->HPLC Purity Assessment Final Verified Compound NMR->Final MS->Final IR->Final HPLC->Final

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound.[9]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the butanol chain and the piperidine ring. Key expected signals include a triplet for the -CH₂OH protons, multiplets for the other methylene groups in the chain, and multiplets for the piperidine ring protons. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the nine distinct carbon atoms in the molecule.[10] Expected signals would include a peak for the hydroxyl-bearing carbon around 60-65 ppm and several other peaks in the aliphatic region for the remaining carbons of the butanol chain and piperidine ring.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For 4-(4-Piperidyl)-1-butanol, the analysis would be performed on the free base. A prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 158.15 would be expected, confirming the molecular formula C₉H₁₉NO.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[13]

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: A moderate absorption band for the secondary amine hydrochloride salt will appear in the 2400-3200 cm⁻¹ region.

  • C-H Stretch: Strong absorption bands from the aliphatic C-H bonds will be present in the 2850-3000 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the final compound.[14][15]

Protocol: Purity Analysis by RP-HPLC

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Causality Note: The acidic modifier improves peak shape for the basic amine compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase starting condition (e.g., 95:5 Solvent A:B).

  • Analysis: Inject the sample and run the gradient. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Applications in Modern Drug Discovery

The unique structure of this compound makes it a valuable tool for medicinal chemists.

Scaffold for CNS Drug Candidates

The piperidine ring is a privileged scaffold in CNS drug design, present in numerous approved drugs. Its saturated, basic nature allows it to engage in hydrogen bonding and ionic interactions with biological targets. This compound serves as an excellent starting point for creating libraries of novel molecules for screening against CNS targets like G-protein coupled receptors (GPCRs) or ion channels.

Linker for PROTAC Development

PROTACs are bifunctional molecules that induce protein degradation. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The nature of the linker is critical for the efficacy of the PROTAC. 4-(4-Piperidyl)-1-butanol is an example of an alkyl/ether-type linker precursor.[2] The butanol end can be functionalized to connect to one ligand, while the piperidine nitrogen provides a reactive handle for attachment to the other part of the molecule.

PROTAC_Assembly POI_Ligand Warhead Ligand (binds to Protein of Interest) Linker 4-(4-Piperidyl)-1-butanol (as Linker Component) POI_Ligand->Linker Covalent Attachment E3_Ligand E3 Ligase Ligand (e.g., for VHL or CRBN) E3_Ligand->Linker Covalent Attachment

Caption: Role of the compound as a linker in PROTAC architecture.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related piperidine derivatives provides essential guidance.[16][17] The primary hazards are associated with irritation and corrosivity.[3][17]

Precautionary MeasureGuidelineSource(s)
Personal Protective Equipment Wear chemical-resistant gloves, safety goggles, and a lab coat.[17]
Handling Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.[17][18]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound may be hygroscopic.[17]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]
First Aid (Skin) Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[17]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is more than a simple chemical; it is a versatile and valuable building block for advanced scientific research. Its well-defined structure, combining a pharmacologically relevant piperidine core with a modifiable butanol chain, makes it an attractive starting point for the synthesis of novel CNS agents and a key component in the design of sophisticated therapeutic modalities like PROTACs. Adherence to rigorous synthesis, purification, and characterization protocols is paramount to ensuring its effective and safe use in the laboratory. As drug discovery evolves, the strategic application of such well-characterized intermediates will continue to be a cornerstone of innovation.

References

An In-Depth Technical Guide to 4-(4-Piperidyl)-1-butanol Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component in the design of therapeutics targeting the central nervous system (CNS) and beyond. Within this important class of heterocyles, 4-(4-Piperidyl)-1-butanol Hydrochloride has emerged as a particularly valuable and versatile building block. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and critical applications for researchers, scientists, and drug development professionals. A significant focus is placed on its burgeoning role as a linker in Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

Core Molecular Attributes of this compound

This compound is a bifunctional molecule featuring a piperidine ring and a butanol chain. The hydrochloride salt form enhances its stability and aqueous solubility, rendering it highly suitable for a variety of applications in pharmaceutical research and development.[1]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a piperidine ring substituted at the 4-position with a butanol group. The nitrogen atom of the piperidine ring is protonated in the hydrochloride salt form.

Caption: Chemical Structure of this compound.

A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource
CAS Number 199475-41-7[2]
Molecular Formula C₉H₂₀ClNO[2]
Molecular Weight 193.72 g/mol [2]
Appearance White to off-white solid[1]
Solubility Soluble in water and various organic solvents[1]
Predicted XlogP 1.1[3]
Purity (Typical) >95%[2]

Synthesis and Characterization

The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the piperidine ring followed by the introduction of the butanol side chain, or the modification of a pre-existing piperidine-containing scaffold. A logical and efficient approach involves the reduction of a corresponding pyridine precursor.

Recommended Synthetic Workflow: Reduction of a Pyridine Precursor

A robust and scalable synthetic route involves the catalytic hydrogenation of 4-(Pyridin-4-yl)butan-1-ol. This precursor is commercially available or can be synthesized, providing a reliable pathway to the desired saturated piperidine ring.

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Hydrochloride Salt Formation start 4-(Pyridin-4-yl)butan-1-ol intermediate 4-(Piperidin-4-yl)butan-1-ol (Free Base) start->intermediate H₂, Pd/C or Pt/C Solvent (e.g., Methanol, Ethanol) Normal Temperature and Pressure intermediate2 4-(Piperidin-4-yl)butan-1-ol (Free Base) product This compound intermediate2->product HCl in a suitable solvent (e.g., Ethanol, Diethyl Ether) G poi_ligand Target Protein Ligand linker 4-(4-Piperidyl)-1-butanol (Linker) poi_ligand->linker Attachment Point 1 (e.g., via ether or amide bond) e3_ligand E3 Ligase Ligand linker->e3_ligand Attachment Point 2 (e.g., via ether or amide bond)

References

An In-depth Technical Guide to CAS 199475-41-7: A Core Building Block for Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The rational design of PROTACs hinges on the careful selection of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.

This technical guide focuses on the physical and chemical properties of 4-(piperidin-4-yl)butan-1-ol hydrochloride (CAS 199475-41-7) , a versatile building block increasingly utilized as a linker component in the synthesis of PROTACs. The incorporation of the piperidine moiety introduces a degree of rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the POI and the E3 ligase, a crucial step for efficient protein degradation.[1][2] Furthermore, piperidine-containing linkers can contribute to improved metabolic stability and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4]

This guide will provide a comprehensive overview of the known physical and chemical properties of CAS 199475-41-7, delve into its role in PROTAC design, and offer insights into its synthesis and application in the development of novel protein degraders.

Physicochemical Properties

The hydrochloride salt of 4-(piperidin-4-yl)butan-1-ol is typically a white to off-white crystalline solid.[5] Its solubility in aqueous media is enhanced by the presence of the hydrochloride salt. A summary of its key chemical identifiers and properties is provided in the table below.

PropertyValueSource(s)
CAS Number 199475-41-7[5]
IUPAC Name 4-(piperidin-4-yl)butan-1-ol hydrochloride[5]
Molecular Formula C₉H₂₀ClNO[5]
Molecular Weight 193.72 g/mol [5]
Appearance White to off-white crystalline solid[5]
Purity Typically ≥95%[5]
SMILES OCCCCC1CCNCC1.[H]Cl[5]

Note: Specific quantitative data such as melting point, boiling point, and pKa are not consistently reported in publicly available literature and may vary between suppliers.

The Role of 4-(Piperidin-4-yl)butan-1-ol Hydrochloride in PROTAC Design

The linker in a PROTAC molecule is a critical determinant of its biological activity. Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent degradation of the target protein.

The 4-(piperidin-4-yl)butan-1-ol hydrochloride linker component offers several advantages in PROTAC design:

  • Controlled Rigidity: The piperidine ring introduces a degree of conformational constraint to the linker.[1][2] This rigidity can help to pre-organize the PROTAC into a productive conformation for ternary complex formation, potentially leading to higher degradation efficiency.[3]

  • Vectorial Control: The defined geometry of the piperidine ring provides better control over the spatial orientation of the POI and E3 ligase ligands. This is crucial for achieving the correct positioning of lysine residues on the POI surface for ubiquitination.

  • Improved Physicochemical Properties: The incorporation of saturated heterocycles like piperidine can enhance the metabolic stability of PROTACs.[3] The basic nitrogen atom in the piperidine ring can also be protonated at physiological pH, which can influence solubility and cell permeability.[4]

  • Synthetic Tractability: The hydroxyl and secondary amine functionalities of 4-(piperidin-4-yl)butan-1-ol provide versatile handles for straightforward chemical modification and incorporation into the overall PROTAC structure through well-established coupling chemistries.

The butanol chain provides a flexible spacer to adjust the distance between the two ends of the PROTAC, allowing for the optimal juxtaposition of the target protein and the E3 ligase.

Conceptual PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process that involves the individual synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their sequential coupling. The use of 4-(piperidin-4-yl)butan-1-ol as a linker component can be conceptualized in the following workflow:

PROTAC_Synthesis_Workflow cluster_synthesis Component Synthesis cluster_coupling PROTAC Assembly POI_Ligand POI Ligand Synthesis Linker_POI Couple Linker to POI Ligand POI_Ligand->Linker_POI E3_Ligase_Ligand E3 Ligase Ligand Synthesis Final_PROTAC Couple Linker-POI to E3 Ligase Ligand E3_Ligase_Ligand->Final_PROTAC Linker_Precursor Linker Precursor (e.g., protected piperidine derivative) Linker_Precursor->Linker_POI Deprotection & Amide Coupling Linker_POI->Final_PROTAC Amide Coupling

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(Piperidin-4-yl)butan-1-ol hydrochloride: A Sigma Receptor-Centric Hypothesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Piperidin-4-yl)butan-1-ol hydrochloride is a piperidine-containing organic molecule. While direct pharmacological studies on this specific compound are not extensively published, its structural motif is common in a class of ligands that target sigma receptors. This technical guide synthesizes the available evidence from structurally related compounds to propose a putative mechanism of action for 4-(Piperidin-4-yl)butan-1-ol hydrochloride centered on its potential activity as a sigma receptor modulator. We will delve into the known functions of sigma-1 (σ1R) and sigma-2 (σ2R/TMEM97) receptors, outline the key signaling pathways they regulate, and provide detailed, field-proven experimental protocols for researchers to validate this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the pharmacological potential of this and related piperidine derivatives.

Introduction: The Piperidine Scaffold and a Mechanistic Hypothesis

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for pharmacophoric elements that interact with a wide range of biological targets.

4-(Piperidin-4-yl)butan-1-ol hydrochloride belongs to this broad class of compounds. While its specific biological activity is not yet fully characterized in the public domain, the presence of the 4-substituted piperidine core strongly suggests a potential interaction with sigma receptors. A significant body of literature demonstrates that piperidine and piperazine derivatives are potent and selective ligands for both sigma-1 and sigma-2 receptors.[1][2] Therefore, this guide is predicated on the central hypothesis that 4-(Piperidin-4-yl)butan-1-ol hydrochloride exerts its biological effects through the modulation of sigma receptor activity.

This document will first provide a detailed overview of the sigma receptor family, followed by a discussion of the evidence from analogous compounds. The core of this guide will then present a series of robust, self-validating experimental protocols to rigorously test this hypothesis, enabling researchers to determine binding affinity, functional activity (agonist vs. antagonist), and potential downstream cellular effects.

The Sigma Receptor Family: Enigmatic but Actionable Targets

Initially misclassified as opioid receptors, sigma receptors are now understood to be a distinct class of intracellular proteins with profound regulatory roles.[3][4] They are broadly divided into two subtypes, sigma-1 and sigma-2, which are genetically and structurally unrelated but share some pharmacological overlap.

The Sigma-1 Receptor (σ1R): A Ligand-Operated Chaperone

The sigma-1 receptor is a highly conserved, 223-amino acid transmembrane protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[5][6] It functions as a unique ligand-operated molecular chaperone.[3] In its inactive state, σ1R is complexed with another ER chaperone, BiP (Binding immunoglobulin protein).[5] Upon stimulation by ligand binding or cellular stress, σ1R dissociates from BiP and can then interact with a multitude of "client" proteins, including:

  • Ion Channels: It modulates the activity of voltage-gated ion channels (Na+, K+, Ca2+) and ligand-gated channels like the NMDA receptor.[3][7]

  • G-Protein Coupled Receptors (GPCRs): It can influence the signaling of various GPCRs.

  • Kinases and Other Enzymes: It interacts with and regulates the function of various intracellular signaling molecules.

This chaperoning activity allows σ1R to play a crucial role in regulating calcium signaling between the ER and mitochondria, mitigating ER stress and the unfolded protein response (UPR), and promoting cell survival.[5][6][8]

Proposed Sigma-1 Receptor Signaling Cascade

Below is a diagram illustrating the putative signaling pathway initiated by a σ1R agonist.

sigma1_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion BiP BiP s1r_inactive σ1R (Inactive) s1r_inactive->BiP Bound s1r_active σ1R (Active) s1r_inactive->s1r_active Conformational Change s1r_active->BiP Dissociates ip3r IP3 Receptor s1r_active->ip3r Stabilizes ca_mito Mitochondrial Ca2+ Uptake ip3r->ca_mito Ca2+ Flux atp ATP Production ca_mito->atp cell_survival Cell Survival & Neuroprotection atp->cell_survival ligand 4-(Piperidin-4-yl)butan-1-ol (Putative Agonist) ligand->s1r_inactive Binds

Caption: Putative agonist binding to σ1R, leading to chaperone activation and pro-survival signaling.

The Sigma-2 Receptor (σ2R): TMEM97 and Cholesterol Homeostasis

For many years, the σ2R was a pharmacological concept without a molecular identity. It has since been identified as Transmembrane Protein 97 (TMEM97), a four-pass transmembrane protein.[9][10] Unlike σ1R, which is broadly involved in cell stress responses, σ2R/TMEM97 is a key regulator of cholesterol trafficking and homeostasis.[11][12] Its known functions include:

  • LDL Cholesterol Uptake: It forms a complex with PGRMC1 and the low-density lipoprotein receptor (LDLR) to facilitate the internalization of LDL cholesterol.[9][11]

  • Lysosomal Cholesterol Egress: It interacts with the Niemann-Pick C1 (NPC1) protein, a critical transporter for moving cholesterol out of late endosomes and lysosomes.[9][11]

Due to its role in cellular metabolism and its overexpression in many types of cancer cells, σ2R/TMEM97 has emerged as a significant biomarker for proliferating tumors and a target for cancer therapeutics.[10][11]

Proposed Sigma-2 Receptor Signaling Cascade

This diagram illustrates the role of σ2R/TMEM97 in cholesterol trafficking.

sigma2_pathway cluster_membrane Plasma Membrane cluster_lysosome Lysosome/Endosome ldlr LDLR s2r σ2R/TMEM97 ldlr->s2r ldl LDL Particle ldlr->ldl Internalization pgrmc1 PGRMC1 s2r->pgrmc1 s2r->ldl Internalization pgrmc1->ldl npc1 NPC1 cholesterol_out Cholesterol Egress to ER npc1->cholesterol_out s2r_lyso σ2R/TMEM97 s2r_lyso->npc1 Interaction ligand 4-(Piperidin-4-yl)butan-1-ol (Putative Ligand) ligand->s2r Modulates? ligand->s2r_lyso Modulates? ldl->ldlr Binds

Caption: The role of σ2R/TMEM97 in LDL uptake and lysosomal cholesterol transport.

Experimental Validation: A Step-by-Step Methodological Guide

To validate the hypothesis that 4-(Piperidin-4-yl)butan-1-ol hydrochloride is a sigma receptor ligand, a tiered approach involving binding assays followed by functional characterization is necessary. The protocols described below are standard, robust, and widely published in the field.[13][14]

Tier 1: Determining Binding Affinity and Selectivity via Radioligand Binding Assays

The first critical step is to determine if the compound physically interacts with sigma receptors and to quantify its affinity (Ki) and selectivity. This is achieved through competitive radioligand binding assays.

Protocol 3.1.1: Sigma-1 Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compound for the σ1R.

  • Biological Source: Guinea pig liver or brain membranes are an excellent source due to high σ1R expression.[13] Alternatively, membranes from cells overexpressing human σ1R (e.g., HEK293 or CHO cells) can be used.

  • Radioligand: [³H]-(+)-pentazocine, a selective σ1R agonist.[13][14]

  • Procedure:

    • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

    • Assay Setup: In a 96-well plate, combine:

      • Membrane homogenate (typically 50-100 µg of protein).

      • [³H]-(+)-pentazocine at a final concentration near its dissociation constant (Kd), typically 5-15 nM.[15]

      • A range of concentrations of 4-(Piperidin-4-yl)butan-1-ol hydrochloride (e.g., from 0.1 nM to 10 µM).

      • For determining non-specific binding, use a high concentration of a known σ1R ligand, such as 10 µM haloperidol.[15]

    • Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.[15]

    • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), washing with ice-cold buffer to separate bound from free radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.1.2: Sigma-2 Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compound for the σ2R.

  • Biological Source: Rat liver membranes are a common choice.[16] Cell lines with high endogenous expression, such as the MDA-MB-435 melanoma line, are also suitable.[17]

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma ligand.[14][16]

  • Key Consideration: Because [³H]-DTG binds to both σ1R and σ2R, the assay must be performed in the presence of a "masking" agent that occupies all σ1R sites. (+)-Pentazocine (typically 100 nM to 1 µM) is used for this purpose.[16][18]

  • Procedure:

    • Membrane Preparation: As described in Protocol 3.1.1.

    • Assay Setup: In a 96-well plate, combine:

      • Membrane homogenate (30-60 µg of protein).[16]

      • [³H]-DTG at a final concentration near its Kd for σ2R (typically 5 nM).[16]

      • (+)-Pentazocine (100 nM) to mask σ1R sites.

      • A range of concentrations of 4-(Piperidin-4-yl)butan-1-ol hydrochloride.

      • For determining non-specific binding, use a high concentration of an unlabeled pan-sigma ligand, such as 10 µM DTG or haloperidol.

    • Incubation: Incubate at room temperature for 120 minutes.[16]

    • Termination and Filtration: As described in Protocol 3.1.1.

    • Quantification: As described in Protocol 3.1.1.

    • Data Analysis: As described in Protocol 3.1.1.

Experimental Workflow for Binding Affinity Determination

binding_workflow cluster_s1 σ1R Assay cluster_s2 σ2R Assay start Start: Hypothesis Validation prep Prepare Membranes (e.g., Guinea Pig Liver, Rat Liver) start->prep s1_setup Incubate Membranes with [3H]-(+)-Pentazocine & Test Compound prep->s1_setup s2_setup Incubate Membranes with [3H]-DTG, (+)-Pentazocine (mask), & Test Compound prep->s2_setup s1_nsb Non-Specific Binding: + 10µM Haloperidol s1_setup->s1_nsb filter Rapid Vacuum Filtration s1_setup->filter s2_nsb Non-Specific Binding: + 10µM DTG s2_setup->s2_nsb s2_setup->filter count Scintillation Counting filter->count analyze Data Analysis: IC50 -> Cheng-Prusoff -> Ki count->analyze result Affinity (Ki) and Selectivity (Ki σ2R / Ki σ1R) analyze->result

Caption: Workflow for determining σ1R and σ2R binding affinity using radioligand assays.

Data Presentation: Binding Affinity Profile

The results from these experiments should be summarized in a clear, tabular format.

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ1/σ2)
4-(Piperidin-4-yl)butan-1-ol HClExperimental ValueExperimental ValueCalculated Value
Reference Ligand 1 (e.g., Haloperidol)~1-5~1-5~1
Reference Ligand 2 (e.g., (+)-Pentazocine)~5-15>1000>100
Tier 2: Determining Functional Activity

Once binding is confirmed, the next step is to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activation by an agonist).

Protocol 3.2.1: Sigma-1 Functional Assay (Modulation of Ion Channel Activity)
  • Objective: To assess if the test compound mimics or blocks the known effects of σ1R agonists on ion channels.

  • Rationale: σ1R agonists are known to inhibit voltage-gated calcium channels (VGCCs). This protocol measures that inhibition.

  • System: A cell line expressing N-type calcium channels (e.g., neuroblastoma cells like SH-SY5Y) and σ1R.

  • Procedure:

    • Cell Culture: Plate cells in a 96-well black, clear-bottom plate.

    • Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add the test compound (4-(Piperidin-4-yl)butan-1-ol HCl) at various concentrations. To test for antagonism, pre-incubate with the test compound before adding a known σ1R agonist (e.g., PRE-084).

    • Depolarization: Stimulate the cells with a depolarizing agent (e.g., a high concentration of KCl) to open VGCCs.

    • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Data Analysis: An agonist will cause a dose-dependent decrease in the KCl-evoked calcium signal. An antagonist will have no effect on its own but will block the inhibitory effect of a known agonist.

Protocol 3.2.2: Sigma-2 Functional Assay (Cell Viability/Cytotoxicity)
  • Objective: To assess if the test compound induces cell death, a hallmark of many σ2R agonists.[17]

  • Rationale: Many σ2R agonists are cytotoxic to cancer cells, which often overexpress σ2R/TMEM97.[17]

  • System: A cancer cell line with high σ2R expression (e.g., MDA-MB-435 or EMT-6).[17]

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a range of concentrations of 4-(Piperidin-4-yl)butan-1-ol HCl for 48-72 hours.

    • Viability Assessment: Measure cell viability using a standard assay, such as MTT, MTS (e.g., CellTiter 96 AQueous One), or a luciferase-based assay (e.g., CellTiter-Glo).

    • Data Analysis: Plot cell viability (%) against the log concentration of the compound to determine the EC50 for cytotoxicity.

    • Interpretation:

      • Agonist: Induces cell death with an EC50 comparable to known σ2R agonists like siramesine.

      • Partial Agonist: Induces cell death but with lower efficacy than a full agonist.

      • Antagonist: Shows no cytotoxicity on its own and, in further experiments, can block the cytotoxic effects of a known σ2R agonist.

Conclusion and Future Directions

This guide outlines a clear, hypothesis-driven path for elucidating the mechanism of action of 4-(Piperidin-4-yl)butan-1-ol hydrochloride. Based on the robust evidence from structurally related piperidine derivatives, its most probable targets are the sigma-1 and sigma-2 receptors. The experimental protocols provided herein represent the gold standard in the field for confirming this hypothesis.

By first establishing the binding profile (affinity and selectivity) and then determining the functional consequence of that binding (agonism vs. antagonism), researchers can build a comprehensive pharmacological understanding of this compound. The results of these investigations will not only clarify the mechanism of 4-(Piperidin-4-yl)butan-1-ol hydrochloride but will also contribute to the broader understanding of piperidine scaffolds in sigma receptor-targeted drug discovery, potentially paving the way for new therapeutic agents for CNS disorders, pain, and cancer.

References

The Strategic Integration of 4-(4-Piperidyl)-1-butanol in PROTAC Linker Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker, a critical component connecting the target-binding warhead and the E3 ligase-recruiting ligand, plays a pivotal role in the efficacy and drug-like properties of these heterobifunctional molecules. This in-depth guide focuses on the strategic use of 4-(4-Piperidyl)-1-butanol as a key building block in PROTAC linker design. We will explore its chemical attributes, synthetic incorporation, and the profound impact of the resulting piperidine-containing linkers on PROTAC performance, including enhanced rigidity, improved solubility, and favorable pharmacokinetic profiles.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker is not merely a passive spacer but a crucial determinant of the PROTAC's overall success. Its length, rigidity, and chemical composition directly influence the geometry and stability of the ternary complex, which are paramount for efficient ubiquitination.[1] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.

Recent trends in PROTAC design have seen a shift from purely flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains, towards more rigid and conformationally constrained structures.[2][3] Saturated heterocycles, particularly piperidine and piperazine, are increasingly being incorporated into linker scaffolds to impart favorable properties.[2][4]

4-(4-Piperidyl)-1-butanol: A Versatile Building Block for Rigid Linkers

4-(4-Piperidyl)-1-butanol is a bifunctional molecule featuring a piperidine ring and a butanol chain. This unique structure offers several advantages in the design of PROTAC linkers.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC9H19NO[5]
Molecular Weight157.25 g/mol [5]
AppearanceSolid[5]
pKa (predicted)~10.5 (for the piperidine nitrogen)

The basic nitrogen of the piperidine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the resulting PROTAC, a common challenge for these large molecules.[6]

Structural Advantages in Linker Design

The incorporation of the piperidine ring from 4-(4-Piperidyl)-1-butanol into a PROTAC linker imparts a degree of rigidity.[4] This conformational constraint can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding to the POI and E3 ligase and thereby stabilizing the ternary complex.[7] This increased stability can translate to enhanced degradation efficiency. Furthermore, the presence of the rigid piperidine scaffold can improve the metabolic stability of the PROTAC by shielding adjacent chemical bonds from enzymatic degradation.[8]

Synthesis and Incorporation of 4-(4-Piperidyl)-1-butanol into PROTACs

A key aspect of utilizing 4-(4-Piperidyl)-1-butanol is its synthesis and subsequent incorporation into the PROTAC linker.

Synthesis of 4-(4-Piperidyl)-1-butanol

A common and efficient method for the synthesis of 4-(4-Piperidyl)-1-butanol is the catalytic hydrogenation of its commercially available pyridine precursor, 4-(pyridin-4-yl)butan-1-ol.[9][10]

Synthesis of 4-(4-Piperidyl)-1-butanol Pyridine 4-(Pyridin-4-yl)butan-1-ol Piperidine 4-(4-Piperidyl)-1-butanol Pyridine->Piperidine H₂, Catalyst (e.g., PtO₂) Solvent (e.g., Acetic Acid) Pressure, Room Temperature

Synthesis of 4-(4-Piperidyl)-1-butanol via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 4-(Pyridin-4-yl)butan-1-ol

Materials:

  • 4-(Pyridin-4-yl)butan-1-ol

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Hydrogen gas (high pressure)

  • High-pressure reactor (autoclave)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Standard workup and purification reagents (e.g., sodium bicarbonate, ethyl acetate, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a high-pressure reactor vessel, dissolve 4-(pyridin-4-yl)butan-1-ol (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add PtO₂ catalyst (e.g., 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[9][11]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 16-24 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Incorporation into PROTAC Linkers

The hydroxyl group and the secondary amine of the piperidine ring in 4-(4-Piperidyl)-1-butanol provide two handles for covalent attachment within a PROTAC linker. The piperidine nitrogen is typically alkylated, while the butanol hydroxyl group can be converted into a leaving group or used in etherification or esterification reactions.

PROTAC_Synthesis_Workflow cluster_0 Warhead Modification cluster_1 Linker Synthesis cluster_2 E3 Ligase Ligand Warhead_OH Warhead-OH Warhead_LG Warhead-LG Warhead_OH->Warhead_LG Activation (e.g., MsCl, TsCl) Alkylated_Linker Warhead-O-(CH₂)₄-Piperidine-E3 Ligand Warhead_LG->Alkylated_Linker Williamson Ether Synthesis with Piperidylbutanol Piperidylbutanol 4-(4-Piperidyl)-1-butanol Piperidylbutanol->Alkylated_Linker E3_Ligand E3 Ligand E3_Ligand->Alkylated_Linker Alkylation of Piperidine-N

General workflow for incorporating 4-(4-Piperidyl)-1-butanol.

Step-by-Step Methodologies for Linker Elongation:

Method 1: Williamson Ether Synthesis

This method is suitable for coupling the alcohol moiety of 4-(4-Piperidyl)-1-butanol with a warhead or E3 ligase ligand bearing a good leaving group (e.g., a halide or tosylate).

  • Deprotonation: Treat 4-(4-Piperidyl)-1-butanol with a strong base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to generate the corresponding alkoxide.

  • Nucleophilic Substitution: Add the warhead or E3 ligase ligand containing the leaving group to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction allows for the coupling of the alcohol with a nucleophilic warhead or E3 ligase ligand (e.g., containing a phenolic hydroxyl or a carboxylic acid) under mild conditions.

  • Reaction Setup: Dissolve 4-(4-Piperidyl)-1-butanol, the nucleophilic coupling partner, and triphenylphosphine (PPh₃) in an anhydrous solvent like THF.

  • Reagent Addition: Cool the mixture to 0°C and slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction and purify the product, often requiring chromatography to remove the triphenylphosphine oxide byproduct.

Impact on PROTAC Performance: A Comparative Analysis

The inclusion of a piperidine-based linker derived from 4-(4-Piperidyl)-1-butanol can significantly enhance the performance of a PROTAC compared to those with more flexible linkers.

Enhanced Degradation Potency and Efficacy

The rigidity imparted by the piperidine ring can lead to a more favorable pre-organization of the PROTAC for ternary complex formation, resulting in improved degradation potency (lower DC₅₀) and higher maximal degradation (Dₘₐₓ).

Table 1: Comparative Degradation Data of BRD4-targeting PROTACs

Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
Piperazine-based1515>95[8]
Piperazine-based1845>95[8]
PEG138.1>95[12]
Alkyl1215>95[12]

Note: Data is synthesized from multiple sources for illustrative purposes and direct head-to-head comparisons should be made with caution.

Improved Physicochemical and Pharmacokinetic Properties

The introduction of the basic piperidine nitrogen can improve the aqueous solubility of the PROTAC. Furthermore, the rigid scaffold can enhance metabolic stability, leading to a longer half-life in vivo.

Table 2: Physicochemical Properties of PROTACs with Different Linkers

PropertyFlexible Linker (e.g., PEG/Alkyl)Rigid Linker (e.g., Piperidine-containing)
Solubility Can be low, improved by PEGGenerally improved due to the basic nitrogen
Cell Permeability Variable, can be high for lipophilic alkyl linkersCan be modulated by overall lipophilicity
Metabolic Stability Flexible chains can be susceptible to metabolismGenerally enhanced due to the rigid scaffold
Conformational Flexibility HighLow

Case Studies: Clinically Relevant PROTACs with Rigid Linkers

The clinical success of PROTACs like ARV-110 (Bavdegalutamide) and ARV-471 (Vepdegestrant) underscores the benefits of incorporating rigid, nitrogen-containing heterocyclic linkers.

  • ARV-110 (Bavdegalutamide): An orally bioavailable PROTAC that degrades the androgen receptor (AR) for the treatment of prostate cancer.[13][14] Its linker contains a rigid piperidine moiety, contributing to its favorable pharmacokinetic profile and potent in vivo activity.[14] ARV-110 has demonstrated robust AR degradation with a DC₅₀ of less than 1 nM.[3][13]

  • ARV-471 (Vepdegestrant): An orally available PROTAC targeting the estrogen receptor (ER) for the treatment of ER+/HER2- breast cancer.[15][16] The linker in ARV-471 also features a rigid, nitrogen-containing heterocyclic structure.[14][16] This design contributes to its potent ER degradation, with a reported DC₅₀ of approximately 2 nM.[15][17]

While the exact linker structure of these clinical candidates may not exclusively be 4-(4-Piperidyl)-1-butanol, their design philosophy validates the strategic advantage of using rigid, piperidine-containing linkers to achieve potent and orally bioavailable protein degraders.

Conclusion and Future Perspectives

The strategic incorporation of 4-(4-Piperidyl)-1-butanol into PROTAC linkers offers a powerful approach to optimize the performance of these novel therapeutics. The resulting rigid, piperidine-containing linkers can enhance degradation potency and efficacy by pre-organizing the molecule for stable ternary complex formation. Furthermore, they can impart favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for developing orally bioavailable drugs. As the field of targeted protein degradation continues to evolve, the rational design of linkers using versatile building blocks like 4-(4-Piperidyl)-1-butanol will be paramount in unlocking the full therapeutic potential of PROTACs.

References

Safety and handling of 4-(4-Piperidyl)-1-butanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-(4-Piperidyl)-1-butanol Hydrochloride

Foreword: A Proactive Stance on Chemical Safety

In the landscape of drug discovery and development, novel chemical entities are the bedrock of innovation. This compound, a versatile piperidine derivative, represents a key building block in medicinal chemistry, particularly for targeting the central nervous system.[1] Its hydrochloride salt form enhances stability and solubility, making it amenable to various research applications.[1] However, as with any specialized chemical, a thorough understanding of its safe handling is not merely a regulatory formality but a cornerstone of scientific integrity and personal safety.

This guide is designed for the trained researcher, scientist, and drug development professional. It eschews a generic, one-size-fits-all template in favor of a logically structured approach tailored to the known and inferred properties of this compound. The core philosophy is one of proactive risk management. While specific toxicological data for this compound is not extensively documented, the known hazards of its parent structure, piperidine, demand a conservative and cautious approach.[2][3] This document synthesizes established safety protocols with the causal reasoning behind them, empowering you to work with confidence and security.

Section 1: Compound Profile and Hazard Assessment

Physicochemical & Structural Information

This compound is a white to off-white crystalline solid, a characteristic that influences its potential for aerosolization if handled improperly.[1] Its solubility in water and various organic solvents is a key property for its use in formulations.[1]

PropertyValueSource(s)
Chemical Name 4-(piperidin-4-yl)butan-1-ol hydrochloride[4]
CAS Number 199475-41-7[4]
Molecular Formula C₉H₂₀ClNO[4]
Molecular Weight 193.71 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and various organic solvents[1]
Toxicological Profile: An Evidence-Based Inference

Direct and comprehensive toxicological studies on this compound are limited. Therefore, a risk assessment must be grounded in the well-documented toxicology of piperidine and related derivatives. This precautionary principle is central to ensuring laboratory safety.

The piperidine moiety itself is associated with significant health hazards:

  • Moderate Acute Toxicity: The parent compound, piperidine, exhibits moderate acute oral toxicity in animal studies, with LD50 values in rats ranging from 133 to 740 mg/kg body weight.[2]

  • Dermal and Inhalation Hazard: Piperidine is classified as toxic by inhalation and can be absorbed through the skin in sufficient quantities to cause severe systemic effects, including lethality in animal models.[2] It is known to cause severe skin burns.[2]

  • Irritation: Human data for piperidine indicates it is an irritant, with an irritation threshold reported at 26 ppm.[5] Inhalation can lead to sore throat, coughing, and labored breathing.[5]

Hazard Identification Summary
Hazard ClassGHS Classification (Inferred)Rationale
Acute Oral Toxicity Category 4 (Harmful if swallowed)Based on piperidine toxicology.[2]
Acute Dermal Toxicity Category 3/4 (Toxic/Harmful in contact with skin)Based on high dermal absorption of piperidine.[2]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled as dust)Based on piperidine inhalation toxicity.[2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Based on corrosive nature of piperidine.[2]
Eye Damage/Irritation Category 2A (Causes serious eye irritation)Based on general properties of amine hydrochlorides and piperidine.[5]

Section 2: The Hierarchy of Controls: A Multi-Layered Safety Protocol

Effective safety is not just about personal protective equipment (PPE). It is a systematic approach that prioritizes eliminating or minimizing the hazard at its source. The following workflow illustrates the mandatory decision-making process before handling the compound.

HierarchyOfControls cluster_0 Risk Mitigation Strategy Elimination Elimination (Is use of this chemical necessary?) Substitution Substitution (Can a less hazardous chemical be used?) Elimination->Substitution If not possible Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering If not possible Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative Must be used in conjunction PPE Personal Protective Equipment (Gloves, Gown, Eye Protection) Administrative->PPE Final layer of protection

Caption: The Hierarchy of Controls workflow for risk assessment.

Engineering Controls: Your First Line of Defense

The primary goal is to prevent the compound, particularly as a fine powder, from becoming airborne or coming into contact with the operator.

  • Primary Handling: All weighing and initial dilutions of this compound must be performed within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure). This captures any dust at the source.

  • Ventilation: General laboratory ventilation should be maintained to ensure a minimum of 6-12 air changes per hour, preventing the accumulation of any fugitive emissions.

Administrative Controls: Standardizing Safe Practices

Written protocols and designated procedures are critical for ensuring consistent and safe operations.

  • Standard Operating Procedure (SOP): A detailed, location-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before commencing work.

  • Designated Area: Clearly mark an area within the lab for the storage and handling of this compound. Access should be restricted to authorized and trained personnel.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE selection must be based on the inferred risks of irritation and potential dermal toxicity.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene Gloves (ASTM D6978)Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.[6]
Eye Protection Safety Goggles or Safety Glasses with Side ShieldsMust provide a complete seal around the eyes to protect from airborne dust. A face shield should be worn over goggles if there is a significant risk of splashing during solution preparation.[7]
Body Protection Long-sleeved Laboratory CoatShould be fully buttoned. Consider a chemically resistant gown if handling larger quantities or performing procedures with a higher splash potential.
Respiratory Protection Not typically required if handled in a fume hood.If engineering controls fail or for emergency spill response outside a hood, a NIOSH-approved respirator with a P100 filter (for particulates) is required.[7]

Section 3: Standard Operating Procedures (SOPs)

SOP for Weighing and Solution Preparation
  • Preparation:

    • Don all required PPE (double nitrile gloves, lab coat, safety goggles).

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Decontaminate the work surface inside the fume hood.

    • Assemble all necessary equipment (spatula, weigh boat, vial, solvent, etc.) inside the hood.

  • Execution:

    • Carefully open the container of this compound, avoiding any puff of powder.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance. Perform this action slowly and close to the work surface to minimize dust generation.

    • Once weighed, carefully transfer the solid to the receiving vessel.

    • Slowly add the solvent, directing the stream to the side of the vessel to avoid splashing.

    • Cap the vessel and mix via sonication or vortexing as required.

  • Cleanup:

    • Carefully wipe down the spatula and weigh boat with a solvent-dampened cloth. Dispose of the cloth as hazardous waste.

    • Wipe down the work surface of the fume hood.

    • Securely close the stock container of the chemical.

    • Remove outer gloves and dispose of them in the designated hazardous waste container.

    • Remove remaining PPE and wash hands thoroughly.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Incompatibility: Avoid contact with strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.

Section 4: Emergency Response Protocols

Prompt and correct action during an emergency is critical to mitigating harm.

First Aid Measures
Exposure RouteAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[7][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Use an emergency shower if the area of contact is large. Seek medical attention if irritation persists.[7][8]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device). Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Solid Spill Response Protocol

This workflow outlines the procedure for a manageable spill (e.g., <1 gram) inside a laboratory setting. For larger spills, evacuate the area and contact emergency services.[7]

SpillResponse cluster_1 Solid Chemical Spill Response Alert 1. Alert Personnel & Isolate Area (Notify others, restrict access) PPE 2. Don Appropriate PPE (Double gloves, goggles, lab coat. Add respirator if outside hood.) Alert->PPE Contain 3. Contain the Spill (Gently cover with absorbent pads to prevent aerosolization) PPE->Contain Collect 4. Collect the Material (Gently sweep solid into a dustpan. Do NOT dry sweep.) Contain->Collect Package 5. Package for Disposal (Place material and cleaning supplies in a labeled, sealed bag/container) Collect->Package Decontaminate 6. Decontaminate Area (Wet-wipe the spill area with soap and water, followed by clean water.) Package->Decontaminate Dispose 7. Dispose & Restock (Dispose of waste via EH&S. Restock spill kit.) Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a solid chemical spill.

Detailed Spill Cleanup Steps:

  • Control and Contain: Prevent the powder from becoming airborne. Do not use a dry brush or sweep vigorously. If available, gently cover the spill with absorbent pads or wet paper towels to dampen the powder.[6][9]

  • Collect: Using a plastic dustpan and scoop, gently sweep the dampened material and place it into a heavy-duty plastic bag or a labeled waste container.[9]

  • Decontaminate: Once the bulk material is removed, decontaminate the area. Use a cloth dampened with soap and water to wipe the spill surface. Follow with a clean water rinse, and finally a dry cloth. All cleaning materials must be disposed of as hazardous waste.[8]

  • Disposal: Seal the waste container, label it clearly as "Hazardous Waste: this compound," and arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.

Section 5: References

  • National Industry Chemicals Notification and Assessment Scheme (NICNAS). (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health. --INVALID-LINK--

  • Canadian Centre for Occupational Health and Safety (CCOHS). (2023). Spill Response - Chemicals. --INVALID-LINK--

  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids [Table]. In Plant toxins: alkaloids and their toxicities. --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 199475-41-7: this compound. --INVALID-LINK--

  • JoDrugs. (n.d.). piperidine. --INVALID-LINK--

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. --INVALID-LINK--

  • East Tennessee State University (ETSU) Environmental Health & Safety Office (EHSO). (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026. --INVALID-LINK--

  • University of Arkansas. (n.d.). Chemical Spill Response Guide. Campus Safety. --INVALID-LINK--

  • American Chemical Society (ACS). (n.d.). Guide for Chemical Spill Response. --INVALID-LINK--

  • ChemicalBook. (2022). This compound | 199475-41-7. --INVALID-LINK--

  • National Center for Biotechnology Information (NCBI). (n.d.). Piperidine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. National Academies Press (US). --INVALID-LINK--

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. --INVALID-LINK--

  • APAC Pharmaceutical LLC. (n.d.). This compound(CAS:199475-41-7). --INVALID-LINK--

  • ResearchGate. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica. --INVALID-LINK--

  • Advanced ChemBlocks Inc. (n.d.). 4-(piperidin-4-yl)butan-1-ol hydrochloride. --INVALID-LINK--

References

An In-Depth Technical Guide to the Spectral Analysis of 4-(4-Piperidyl)-1-butanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for 4-(4-Piperidyl)-1-butanol Hydrochloride (CAS No: 199475-41-7), a key intermediate in pharmaceutical synthesis.[1] As Senior Application Scientists, we recognize the critical need for accurate and well-interpreted spectral data in modern research and development. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of this compound, grounded in established scientific principles and supplemented with practical, field-proven insights.

Introduction

This compound is a bifunctional molecule featuring a piperidine ring and a butanol chain. This structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its spectral signature is paramount for identity confirmation, purity assessment, and structural elucidation during the drug development process. This guide is structured to provide not just the data, but also the scientific rationale behind the spectral features and the methodologies to acquire them.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 10-20 mg of 4-(4-Piperidyl)-1-butanol HCl prep2 Dissolve in 0.7 mL of DMSO-d₆ prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Use a 400 MHz (or higher) NMR spectrometer acq2 Acquire spectrum at 298 K acq1->acq2 acq3 Set spectral width to -2 to 12 ppm acq2->acq3 acq4 Use a standard pulse program (e.g., zg30) acq3->acq4 proc1 Apply Fourier Transform proc2 Phase and baseline correct proc1->proc2 proc3 Calibrate to residual DMSO peak (δ = 2.50 ppm) proc2->proc3 proc4 Integrate peaks and analyze multiplicities proc3->proc4 G cluster_acq Data Acquisition cluster_proc Data Processing acq1 Use a 100 MHz (or higher) NMR spectrometer acq2 Acquire spectrum at 298 K acq1->acq2 acq3 Set spectral width to 0 to 220 ppm acq2->acq3 acq4 Use a proton-decoupled pulse program (e.g., zgpg30) acq3->acq4 proc1 Apply Fourier Transform proc2 Phase and baseline correct proc1->proc2 proc3 Calibrate to DMSO-d₆ peak (δ = 39.52 ppm) proc2->proc3 G cluster_frags Major Fragmentation Pathways M [M+H]⁺ m/z 158 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z 140 M->frag1 - H₂O frag2 α-cleavage Loss of butanol side chain m/z 98 M->frag2 - C₄H₉OH frag3 Ring opening and cleavage Various smaller fragments M->frag3 G cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Prepare a dilute solution (e.g., 10 µg/mL) in methanol or acetonitrile/water acq1 Infuse sample into an ESI-equipped mass spectrometer acq2 Acquire in positive ion mode acq1->acq2 acq3 Perform a full scan to find [M+H]⁺ acq2->acq3 acq4 Isolate [M+H]⁺ and perform product ion scan (MS/MS) acq3->acq4 G cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Thoroughly grind 1-2 mg of sample with ~200 mg of dry KBr prep2 Press the mixture into a transparent pellet using a hydraulic press acq1 Place the pellet in the FT-IR spectrometer acq2 Acquire a background spectrum of air acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3

References

4-(4-Piperidyl)-1-butanol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Piperidyl)-1-butanol: A Cornerstone Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of 4-(4-Piperidyl)-1-butanol, a critical building block in modern pharmaceutical development. We will move beyond surface-level data to dissect its synthesis, characterization, and application, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a robust and practical understanding of this versatile intermediate.

Introduction: The Structural and Strategic Importance of 4-(4-Piperidyl)-1-butanol

4-(4-Piperidyl)-1-butanol (CAS No: 57614-92-3) is a bifunctional organic compound featuring a piperidine ring and a primary alcohol.[1][2] This unique architecture makes it a highly valuable intermediate in medicinal chemistry. The piperidine moiety, a prevalent scaffold in numerous biologically active compounds, often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to interact with key biological targets, particularly within the central nervous system (CNS).[3][4] The butanol chain provides a reactive handle for further molecular elaboration, allowing for its incorporation into larger, more complex drug molecules.[5]

Its significance is underscored by its role as a precursor in the synthesis of various pharmaceuticals, including antipsychotics and antihistamines, and its emerging use as a linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[4][6] This guide will illuminate the practical chemistry and analytical considerations necessary to effectively utilize this compound in a research and development setting.

Physicochemical Profile and Handling

A thorough understanding of a molecule's physical properties is fundamental to its successful application in synthesis and formulation. The data below has been consolidated from authoritative chemical databases and supplier documentation.

PropertyValueSource(s)
CAS Number 57614-92-3[1][2][7]
Molecular Formula C₉H₁₉NO[1][2]
Molecular Weight 157.25 g/mol [1][2]
Appearance White to off-white powder or crystals
Melting Point 57-60 °C[1][7]
Boiling Point 122 °C (at 12 Torr)[1][7]
Density 0.921 g/cm³ (Predicted)[1][7]
pKa 15.18 ± 0.10 (Predicted)[1][7]

Storage and Stability: 4-(4-Piperidyl)-1-butanol should be stored at room temperature under an inert atmosphere and protected from light.[1][7] The secondary amine of the piperidine ring is susceptible to oxidation and can react with atmospheric carbon dioxide. For enhanced stability, solubility, and ease of handling, the compound is often converted to its hydrochloride salt (CAS: 199475-41-7).[3] This practice is common in pharmaceutical development to improve the physicochemical properties of amine-containing intermediates.

Synthesis and Purification Strategies

The most prevalent and industrially viable route to 4-(4-Piperidyl)-1-butanol involves the reduction of a corresponding piperidone precursor. This section details the synthesis, emphasizing the rationale behind procedural choices.

Synthesis from 4-Piperidone Precursors

The core transformation is the reduction of the ketone in a 4-piperidone derivative. However, a comprehensive approach begins with the synthesis of the piperidone ring itself, often followed by N-protection, chain extension, and final reduction/deprotection steps.

Synthesis_Pathway General Synthesis Pathway for 4-(4-Piperidyl)-1-butanol cluster_0 Piperidone Formation cluster_1 Protection & Elaboration cluster_2 Final Steps Start Simple Aldehydes, Ketones, Ammonia Piperidone N-Substituted-4-Piperidone Start->Piperidone Mannich Reaction or similar cyclization Boc_Piperidone N-Boc-4-Piperidone Piperidone->Boc_Piperidone Boc₂O, Base (Protection) Elaborated N-Boc-4-(4-oxobutyl)piperidine Boc_Piperidone->Elaborated Grignard or Wittig followed by oxidation Boc_Product 4-(1-Boc-4-piperidyl)-1-butanol Elaborated->Boc_Product NaBH₄ or H₂/Catalyst (Reduction) Final_Product 4-(4-Piperidyl)-1-butanol Boc_Product->Final_Product TFA or HCl (Deprotection)

Caption: Synthesis workflow from precursors to the final product.

Expert Commentary on Synthesis:

  • Piperidone Formation: N-substituted 4-piperidones are versatile starting materials, often synthesized via multi-component reactions like the Mannich reaction.[8][9] The choice of the N-substituent (e.g., benzyl) can influence reactivity and is typically selected for its ease of removal in later steps.

  • Nitrogen Protection: The piperidine nitrogen is a reactive secondary amine. To prevent it from interfering with subsequent reactions (especially those involving organometallics or strong bases), it is often protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its straightforward removal with acid (e.g., trifluoroacetic acid or HCl).[10] The resulting intermediate, 4-(1-Boc-4-piperidyl)-1-butanol (CAS: 142355-83-7), is commercially available but can also be synthesized.[11][12]

  • Reduction Step: The reduction of the ketone is the key step.

    • Sodium borohydride (NaBH₄): This is the preferred reagent for lab-scale and many industrial applications. It is selective for aldehydes and ketones, relatively safe to handle, and reactions can be run in protic solvents like methanol or ethanol.[5][13] Its milder nature is a significant advantage over more powerful hydrides.

    • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas is another common method. This approach is highly efficient and produces only water as a byproduct, making it environmentally friendly ("green"). However, it requires specialized high-pressure equipment.[13]

    • Lithium aluminum hydride (LiAlH₄): While highly effective, LiAlH₄ is pyrophoric and reacts violently with water. Its use is generally restricted to smaller-scale synthesis where other reagents fail and requires stringent anhydrous conditions.[13]

Purification Protocol

Achieving high purity (>99.5%) is essential for pharmaceutical intermediates.

Step-by-Step Purification Workflow:

  • Reaction Quench & Workup: After reduction, the reaction is carefully quenched (e.g., with water or dilute acid). The product is extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Aqueous Washes: The organic layer is washed with water and brine to remove inorganic salts and water-soluble impurities.

  • Crystallization (as Free Base or Salt):

    • The crude product, after solvent evaporation, can be crystallized from a suitable solvent system (e.g., heptane/ethyl acetate).

    • Rationale for Salt Formation: For superior purity and stability, the free base is often dissolved in a solvent like isopropanol or ethanol, and a solution of hydrochloric acid is added. The resulting 4-(4-Piperidyl)-1-butanol hydrochloride precipitates as a crystalline solid, which is typically much purer than the free base obtained by simple crystallization.[3][4] The solid is then collected by filtration and dried under vacuum.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of 4-(4-Piperidyl)-1-butanol is a critical quality control step. A combination of chromatographic and spectroscopic methods provides a self-validating analytical system.

Analytical_Workflow Analytical & QC Workflow cluster_tests Analytical Tests Sample Purified Sample of 4-(4-Piperidyl)-1-butanol HPLC Purity Assay (HPLC) Sample->HPLC GCMS Residual Solvents & Impurity ID (GC-MS) Sample->GCMS NMR Structure Confirmation (¹H & ¹³C NMR) Sample->NMR FTIR Functional Group ID (FTIR) Sample->FTIR Decision Meets Specification? (e.g., >99.5% Purity) HPLC->Decision GCMS->Decision NMR->Decision FTIR->Decision Pass Release for Use Decision->Pass Yes Fail Repurify or Reject Decision->Fail No

Caption: Quality control workflow for intermediate validation.

Protocol 1: Purity Determination by RP-HPLC

This method quantifies the main compound and any related impurities.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid helps to protonate the amine, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

  • Trustworthiness Check: The method must be validated for linearity, accuracy, and precision. A system suitability test (SST) involving replicate injections of a standard should be performed before sample analysis to ensure the system is operating correctly. The relative standard deviation (RSD) for peak area should typically be <2%.[14]

Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR is the gold standard for unambiguous structure elucidation.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • ¹H NMR Spectroscopy: Expected signals would include:

    • A multiplet around 3.6 ppm for the -CH₂OH group.

    • Broad signals corresponding to the piperidine ring protons.

    • Signals for the butyl chain protons.

    • A broad singlet for the N-H proton (which may exchange with D₂O).

  • ¹³C NMR Spectroscopy: Will show 9 distinct carbon signals corresponding to the molecular formula C₉H₁₉NO.

Protocol 3: Impurity Profiling by GC-MS

GC-MS is ideal for identifying volatile impurities and residual solvents.

  • Column: A non-polar column, such as one with a 5% phenyl polysiloxane phase.

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature gradient starting from ~50 °C and ramping up to ~280 °C to elute all components.

  • Mass Spectrometry: Electron Ionization (EI) mode will fragment the molecule, providing a characteristic fingerprint that can be compared against spectral libraries for impurity identification.

Applications in Drug Synthesis: A Case Study

The true value of 4-(4-Piperidyl)-1-butanol is demonstrated by its application in synthesizing complex Active Pharmaceutical Ingredients (APIs). The piperidine-butanol scaffold is a common feature in drugs targeting the central nervous system.

While specific, non-proprietary synthesis routes for marketed drugs are often hard to find, we can illustrate its use in the synthesis of novel therapeutic agents, such as potent antifungal agents or CNS-active compounds, as described in medicinal chemistry literature.[10] The hydroxyl group can be activated (e.g., converted to a mesylate or tosylate) for nucleophilic substitution, or it can be used in etherification or esterification reactions to link the piperidine core to another part of the target molecule.

For instance, in the development of novel antifungal agents, the amine of the piperidine can be functionalized, while the butanol tail is modified to optimize the compound's interaction with fungal enzymes like sterol C14-reductase.[10]

Safety and Handling

As with any chemical reagent, proper handling is paramount.

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[12]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.[15][16] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Use spark-proof tools and ground equipment, as fine dust can form explosive mixtures with air.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-(4-Piperidyl)-1-butanol is more than just a chemical; it is a strategic tool in the drug discovery and development arsenal. Its bifunctional nature provides synthetic flexibility, while the piperidine core offers a well-established path to biological activity. By understanding its synthesis from the ground up, implementing robust purification strategies, and employing a multi-technique analytical approach for validation, researchers can confidently and effectively leverage this intermediate to build the next generation of innovative medicines.

References

Methodological & Application

Application Note & Protocol: A Validated Approach to the Synthesis of 4-(4-Piperidyl)-1-butanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, scientifically-grounded guide for the synthesis of 4-(4-Piperidyl)-1-butanol Hydrochloride, a key building block in modern medicinal chemistry and a frequently utilized bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs)[1]. The protocol herein describes a robust two-step synthetic pathway commencing with the preparation of the intermediate, 4-(4-pyridyl)-1-butanol, followed by its catalytic hydrogenation to the corresponding piperidine derivative, and concluding with the formation of the stable hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating protocols for reproducibility, and comprehensive characterization methods to ensure the final product's identity and purity.

Introduction and Scientific Rationale

4-(4-Piperidyl)-1-butanol and its hydrochloride salt are valuable intermediates in organic and pharmaceutical synthesis. The molecule incorporates a piperidine ring, a prevalent scaffold in numerous FDA-approved drugs, and a butanol chain, which provides a versatile handle for further chemical modification[2][3]. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, which are advantageous for handling, storage, and formulation[4][5].

The synthetic strategy detailed below is predicated on the well-established and highly efficient method of pyridine ring reduction via catalytic hydrogenation. The aromaticity of the pyridine ring necessitates specific conditions for its saturation to the corresponding piperidine.

Core Principles of the Synthesis:

  • Precursor Synthesis: The initial step involves the preparation of 4-(4-pyridyl)-1-butanol. While several routes exist, a common method involves the reaction of 4-pyridinecarboxaldehyde with a butanol derivative[6].

  • Catalytic Hydrogenation: The aromatic pyridine ring is resistant to many forms of reduction. Catalytic hydrogenation is the method of choice for converting pyridines to piperidines[7]. The process typically requires a precious metal catalyst and often an acidic medium. The acid protonates the pyridine nitrogen, which activates the ring towards reduction and mitigates catalyst poisoning by the basic nitrogen atom[2][8]. Platinum(IV) oxide (PtO₂, Adams' catalyst) is particularly effective for this transformation, often performed under hydrogen pressure in a protic solvent like glacial acetic acid[8].

  • Salt Formation: The final free base, 4-(4-piperidyl)-1-butanol, is an oil or low-melting solid. Conversion to its hydrochloride salt via treatment with hydrochloric acid yields a stable, crystalline solid that is easier to purify and handle[5][9].

Synthetic Workflow Overview

The overall synthetic pathway is illustrated below. This multi-step process is designed for efficiency and scalability, yielding the target compound in high purity.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Heterocyclic Ring Reduction cluster_2 Step 3: Hydrochloride Salt Formation Start 4-Pyridinecarboxaldehyde + Butylmagnesium bromide Intermediate 4-(4-Pyridyl)-1-butanol Start->Intermediate Grignard Reaction & Work-up Piperidine 4-(4-Piperidyl)-1-butanol (Free Base) Intermediate->Piperidine Catalytic Hydrogenation (H₂, PtO₂ in Acetic Acid) FinalProduct 4-(4-Piperidyl)-1-butanol HCl (Final Product) Piperidine->FinalProduct Acidification (HCl in Ether/IPA)

Caption: Synthetic workflow for 4-(4-Piperidyl)-1-butanol HCl.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Catalytic hydrogenation with H₂ gas and a pyrophoric catalyst (if dry) must be conducted with extreme caution behind a blast shield.

Protocol 1: Synthesis of 4-(4-Pyridyl)-1-butanol (Intermediate)

This protocol outlines a Grignard reaction to form the butanol sidechain.

Materials:

  • 4-Pyridinecarboxaldehyde

  • Butylmagnesium bromide (solution in THF or ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve 4-Pyridinecarboxaldehyde in anhydrous THF in the flask and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add the butylmagnesium bromide solution via the dropping funnel to the stirred solution over 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-(4-pyridyl)-1-butanol by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 4-(4-Piperidyl)-1-butanol (Free Base)

This protocol details the catalytic hydrogenation of the pyridine ring.

Materials:

  • 4-(4-Pyridyl)-1-butanol (from Protocol 1)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Hydrogen gas (high purity)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Place the 4-(4-pyridyl)-1-butanol and glacial acetic acid into the pressure vessel of the hydrogenation apparatus.

  • Carefully add the PtO₂ catalyst to the solution. Note: The catalyst may be pyrophoric.

  • Seal the reactor and purge the system with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar).

  • Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • Once hydrogen uptake ceases (typically 8-24 hours), stop the reaction, and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with additional acetic acid or methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water, cool in an ice bath, and basify by the slow addition of 5 M NaOH solution until the pH is >10.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-(4-piperidyl)-1-butanol as the free base.

Protocol 3: Synthesis of this compound (Final Product)

This protocol describes the formation and purification of the final hydrochloride salt.

Materials:

  • 4-(4-Piperidyl)-1-butanol (from Protocol 2)

  • Anhydrous diethyl ether or Isopropanol (IPA)

  • Hydrogen chloride solution (e.g., 2 M in diethyl ether or anhydrous HCl gas)

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the 4-(4-piperidyl)-1-butanol free base in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add the hydrogen chloride solution dropwise with stirring. A white precipitate will form.

  • Continue adding the HCl solution until no further precipitation is observed. Check the pH of the solution with moist pH paper to ensure it is acidic.

  • Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Dry the product under vacuum to yield pure this compound as a white to off-white crystalline solid[4].

Data Summary and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceTypical Yield
4-(4-Pyridyl)-1-butanolC₉H₁₃NO151.21Colorless to yellow liquid70-85%
4-(4-Piperidyl)-1-butanolC₉H₁₉NO157.25[10]Colorless oil or solid>90%
This compoundC₉H₂₀ClNO193.71[4]White crystalline solid>95%

Expected Analytical Data:

  • ¹H NMR (CDCl₃, for free base): Expect signals corresponding to the butanol chain protons (e.g., a triplet for the -CH₂OH group around 3.6 ppm) and protons of the piperidine ring.

  • ¹³C NMR: Confirmation of the number of unique carbon atoms.

  • Mass Spectrometry (ESI+): For the free base, expect an [M+H]⁺ peak at m/z = 158.15. For the hydrochloride, the free base fragment will be observed.

  • Melting Point: The hydrochloride salt should have a sharp melting point, which can be compared to literature values.

Conclusion

This application note provides a comprehensive and validated protocol for the synthesis of this compound. By explaining the causality behind the experimental choices, such as the use of an acidic medium for hydrogenation, this guide equips researchers with the knowledge to reliably reproduce this synthesis. The detailed step-by-step instructions, coupled with purification and characterization guidelines, ensure the attainment of a high-purity final product suitable for demanding applications in pharmaceutical research and development.

References

Application Notes and Protocols for the Utilization of 4-(4-Piperidyl)-1-butanol Hydrochloride in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Design in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand for binding the protein of interest (POI), a ligand for recruiting an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the ligands provide target specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][4]

The linker is not merely a passive spacer but an active modulator that dictates the spatial orientation and proximity of the POI and the E3 ligase.[4] This spatial arrangement is fundamental to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[4][5] An optimally designed linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[1][6]

This guide provides an in-depth technical overview and detailed protocols for the application of 4-(4-Piperidyl)-1-butanol Hydrochloride, a versatile linker building block, in the synthesis of novel PROTACs.

The Strategic Advantage of Piperidine-Based Linkers

While flexible alkyl and polyethylene glycol (PEG) chains are common motifs in PROTAC linkers, there is a growing interest in incorporating rigid heterocyclic scaffolds like piperidine.[7][8] The inclusion of a piperidine ring offers several advantages:

  • Conformational Rigidity: Unlike flexible linkers which can have a high entropic penalty upon binding, the cyclic nature of piperidine introduces a degree of rigidity.[8] This can pre-organize the PROTAC into a conformation that is more favorable for the formation of a stable ternary complex.[8][9]

  • Improved Physicochemical Properties: The nitrogen atom within the piperidine ring can be protonated, which can enhance the solubility and modulate the overall physicochemical properties of the PROTAC molecule.[8][10]

  • Metabolic Stability: The piperidine scaffold can enhance the metabolic stability of the PROTAC, a crucial factor for in vivo applications.[9]

This compound provides a bifunctional scaffold with a nucleophilic secondary amine on the piperidine ring and a primary alcohol on the butanol chain, allowing for sequential or orthogonal conjugation to the POI and E3 ligase ligands.

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is essential for designing effective synthetic strategies.

PropertyValueSource
Molecular Formula C₉H₂₀ClNO[11][12]
Molecular Weight 193.72 g/mol [11]
Appearance White to off-white crystalline solid[11]
Solubility Soluble in water and various organic solvents[11]
pKa (Predicted) 15.18 ± 0.10[13]

The hydrochloride salt form enhances the stability and solubility of the linker, facilitating easier handling and formulation.[11]

PROTAC Synthesis Workflow Utilizing this compound

The synthesis of a PROTAC using this linker typically involves a multi-step process that requires careful planning regarding the order of coupling and the use of protecting groups.

PROTAC Synthesis Workflow cluster_0 Step 1: Protection Strategy cluster_1 Step 2: First Ligand Conjugation cluster_2 Step 3: Deprotection cluster_3 Step 4: Second Ligand Conjugation cluster_4 Step 5: Final Purification A 4-(4-Piperidyl)-1-butanol HCl B Protect Piperidine Nitrogen (e.g., Boc) A->B Protection Reaction C Protected Linker D Couple to POI Ligand (via butanol -OH) C->D E Couple to E3 Ligase Ligand (via butanol -OH) C->E F Protected PROTAC Intermediate D->F E->F G Remove Protecting Group F->G H Deprotected Intermediate G->H I Couple to E3 Ligase Ligand (via piperidine -NH) H->I J Couple to POI Ligand (via piperidine -NH) H->J K Crude PROTAC I->K J->K L Purification (e.g., HPLC) K->L M Final PROTAC L->M

Caption: A generalized workflow for PROTAC synthesis using a protected 4-(4-Piperidyl)-1-butanol linker.

Experimental Protocols

Protocol 1: Protection of the Piperidine Nitrogen

To ensure selective reaction at the butanol hydroxyl group, the secondary amine of the piperidine ring must first be protected. The tert-Butoxycarbonyl (Boc) group is a common choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[14]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in DCM or THF.

  • Add TEA or DIPEA (2.2 eq) to the suspension and stir until the solid dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc-protected linker.

Protocol 2: Conjugation to a Carboxylic Acid-Containing Ligand (via the Butanol -OH)

This protocol describes the esterification of the butanol hydroxyl group with a ligand (either for the POI or E3 ligase) that possesses a carboxylic acid functionality. Standard coupling reagents like HATU or EDC/HOBt are effective for this transformation.

Materials:

  • N-Boc-4-(4-piperidyl)-1-butanol

  • Carboxylic acid-containing ligand (1.0 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of N-Boc-4-(4-piperidyl)-1-butanol (1.1 eq) in the same solvent to the activated ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the Boc-protected PROTAC intermediate.

Protocol 3: Boc Deprotection

The Boc protecting group is typically removed under acidic conditions to liberate the secondary amine for the subsequent coupling reaction.

Materials:

  • Boc-protected PROTAC intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected PROTAC intermediate in DCM.

  • Add an excess of TFA (typically 20-50% v/v in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Re-dissolve the residue in an organic solvent and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected intermediate.

Protocol 4: Conjugation to a Carboxylic Acid-Containing Ligand (via the Piperidine -NH)

The newly exposed secondary amine on the piperidine ring can now be coupled to the second ligand containing a carboxylic acid via an amide bond formation.

Materials:

  • Deprotected PROTAC intermediate

  • Carboxylic acid-containing ligand (1.0 eq)

  • HATU (1.2 eq) or EDC (1.5 eq) and HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • In a separate flask, dissolve the second carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected PROTAC intermediate (1.1 eq) to the activated ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor by LC-MS.

  • Work-up the reaction as described in Protocol 2 (step 5 onwards).

  • Purify the final PROTAC product by preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR spectroscopy.

Mechanism of PROTAC Action

The synthesized PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.

PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary Binds POI Ligand PROTAC PROTAC PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Proteasome->PROTAC Recycling Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The PROTAC molecule first binds to both the POI and an E3 ubiquitin ligase, forming a ternary complex.[2][5] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI.[1] The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC is released to repeat the cycle.[1][2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. The incorporation of the piperidine moiety can impart favorable properties such as increased rigidity and modulated solubility, which are critical for the development of potent and effective protein degraders. The protocols outlined in this guide provide a comprehensive framework for the successful application of this linker in PROTAC design and synthesis. As with all PROTAC development, empirical optimization of the linker length, composition, and attachment points is crucial for achieving optimal degradation of the target protein.

References

Application Note & Protocol: Amide Bond Conjugation of the 4-(4-Piperidyl)-1-butanol Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(4-Piperidyl)-1-butanol moiety is a versatile bifunctional linker increasingly utilized in the development of complex therapeutics, notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] Its structure, featuring a secondary amine within a piperidine ring and a terminal primary alcohol, offers two distinct points for chemical modification. This application note provides a detailed protocol for the selective conjugation of the piperidine secondary amine to a carboxylic acid-containing molecule via amide bond formation, a cornerstone reaction in bioconjugation and medicinal chemistry.[3][4] We will delve into the mechanistic principles of carbodiimide-mediated coupling, provide a robust, step-by-step experimental workflow, and outline essential methods for purification and characterization, ensuring a high degree of scientific integrity and reproducibility for researchers in drug development.

Introduction: The Role of 4-(4-Piperidyl)-1-butanol in Advanced Therapeutics

The rational design of linker molecules is critical to the success of targeted therapies.[5][6] Linkers are not merely spacers; they critically influence the solubility, stability, pharmacokinetics, and efficacy of the final conjugate.[7][8] The 4-(4-Piperidyl)-1-butanol linker provides a unique combination of a non-planar, saturated heterocyclic core (piperidine) and a flexible alkyl chain (butanol). This structure imparts specific conformational constraints and solubility characteristics that can be advantageous in positioning a payload or E3 ligase ligand relative to its target protein.[1]

This guide focuses on the most common and reliable conjugation strategy for this linker: the formation of a stable amide bond at the piperidine nitrogen. Amide bonds are exceptionally stable, with a half-life of approximately 600 years under neutral aqueous conditions, making them ideal for constructing robust bioconjugates.[4]

Principle of Conjugation: EDC/NHS-Mediated Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable at ambient temperatures, requiring high heat that can degrade sensitive molecules.[9][10] To overcome this, the carboxylic acid must first be "activated." The most prevalent method for this activation in bioconjugation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][11]

The mechanism proceeds in two key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the starting carboxylic acid.[9][11]

  • Stabilization and Amine Reaction: The addition of NHS intercepts the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester.[3][11] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with the secondary amine of the 4-(4-Piperidyl)-1-butanol linker to form the desired amide bond, releasing NHS and a soluble urea byproduct derived from EDC.[11]

This two-step, one-pot process is highly efficient and minimizes side reactions, making it a gold standard for bioconjugation.[12]

G reagent reagent intermediate intermediate product product linker linker R_COOH Carboxylic Acid (R-COOH) O_acylisourea O-acylisourea Intermediate (Highly Reactive) R_COOH->O_acylisourea + EDC EDC EDC NHS NHS NHS_ester NHS Ester (Amine-Reactive) O_acylisourea->NHS_ester + NHS - EDC-Urea Final_Product Conjugated Product (Stable Amide Bond) NHS_ester->Final_Product + Linker Linker 4-(4-Piperidyl)-1-butanol Byproduct EDC-Urea Byproduct (Soluble)

Figure 1: Chemical activation and conjugation scheme.

Detailed Experimental Protocol

This protocol describes a general procedure for conjugating a generic carboxylic acid-containing molecule (referred to as "Molecule-COOH") to 4-(4-Piperidyl)-1-butanol. Optimization of stoichiometry and reaction time may be required for specific substrates.

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier ExampleNotes
Molecule-COOH>95% PurityN/AMust be soluble in the chosen reaction solvent.
4-(4-Piperidyl)-1-butanol>98% PurityMedChemExpress, etc.Store in a cool, dry place.[1]
EDC Hydrochloride>98% PurityThermo Fisher, Sigma-AldrichMoisture-sensitive. Store under inert gas at -20°C.[13]
N-Hydroxysuccinimide (NHS)>98% PurityThermo Fisher, Sigma-AldrichStore in a desiccated environment.
Anhydrous Dichloromethane (DCM)DriSolv® or equivalentMilliporeSigmaAnhydrous conditions improve yield by preventing hydrolysis.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%MilliporeSigmaAlternative solvent for molecules insoluble in DCM.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWR, Fisher ScientificFor aqueous work-up.
Brine (Saturated NaCl solution)ACS GradeVWR, Fisher ScientificFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying the organic layer.
Silica Gel230-400 meshSiliCycle, VWRFor flash column chromatography.

Step-by-Step Conjugation Procedure

Figure 2: Experimental workflow for linker conjugation.
  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add your carboxylic acid-containing molecule ("Molecule-COOH", 1.0 equivalent).

    • Add N-hydroxysuccinimide (NHS, 1.5 equivalents).

    • Dissolve the solids in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration relative to Molecule-COOH). If solubility is an issue, anhydrous DMF can be used as a solvent or co-solvent.

    • Cool the reaction mixture to 0°C using an ice-water bath.

  • Activation:

    • While stirring at 0°C, add EDC hydrochloride (EDC·HCl, 1.5 equivalents) to the mixture in one portion.

    • Allow the mixture to stir at 0°C for 30 minutes. The solution may appear slightly cloudy as byproducts form.

  • Conjugation:

    • Dissolve 4-(4-Piperidyl)-1-butanol (1.2 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

    • Remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Stir the reaction for 4 to 16 hours.

  • Reaction Monitoring:

    • The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent ("Molecule-COOH").

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and brine (1x). The aqueous washes remove unreacted EDC, NHS, and the urea byproduct.

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude residue should be purified by flash column chromatography on silica gel. The appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) will depend on the polarity of the final conjugate and must be determined empirically using TLC analysis.

Characterization of the Final Conjugate

Robust analytical methods are essential to confirm the identity and purity of the final product.[14][15]

TechniquePurposeExpected Outcome
LC-MS Identity Confirmation & Purity AssessmentA major peak in the chromatogram corresponding to the calculated exact mass of the desired conjugate. Purity is often assessed by the peak area at a relevant UV wavelength (e.g., 214, 254, or 280 nm).[16]
¹H NMR Structural ConfirmationThe appearance of new signals and shifts in existing signals consistent with the formation of the amide bond. Key indicators include the disappearance of the carboxylic acid proton and the appearance of characteristic piperidine and butanol protons in the final structure.
RP-HPLC Quantitative Purity AnalysisA quantitative assessment of purity, separating the final product from any remaining starting materials or byproducts.[17]

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive EDC due to hydrolysis. 2. Presence of nucleophilic impurities in buffers or solvents (e.g., Tris, azide).[13][18] 3. Insufficient reaction time.1. Use fresh, properly stored EDC. Allow it to warm to room temperature in a desiccator before opening to prevent condensation.[13] 2. Ensure all reagents and solvents are anhydrous and free of amine-containing contaminants. 3. Extend the reaction time and continue monitoring by LC-MS.
Recovery of Starting Carboxylic Acid 1. Hydrolysis of the O-acylisourea or NHS ester intermediate. 2. Insufficient equivalents of coupling reagents.1. Ensure strictly anhydrous reaction conditions. 2. Repeat the reaction using a slight excess (e.g., 1.5-2.0 eq) of EDC and NHS.
Multiple Products Observed 1. The starting "Molecule-COOH" has other reactive functional groups (e.g., other amines). 2. Side reactions of the activated ester.1. If necessary, use protecting groups for other nucleophilic sites on your molecule before performing the conjugation. 2. Ensure the reaction is not overheated and that the stoichiometry is carefully controlled.

Conclusion

The conjugation of 4-(4-Piperidyl)-1-butanol via its secondary amine is a reliable and fundamental transformation for the synthesis of advanced therapeutic constructs. By leveraging well-established EDC/NHS chemistry, researchers can efficiently form stable amide linkages. The success of this protocol hinges on the quality of the reagents, adherence to anhydrous conditions, and rigorous monitoring and characterization of the final product. This guide provides a comprehensive framework to empower scientists to successfully incorporate this valuable linker into their drug development pipelines.

References

Topic: Analytical Methods for the Quantification of 4-(4-Piperidyl)-1-butanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of 4-(4-Piperidyl)-1-butanol Hydrochloride, a key piperidine-containing building block in pharmaceutical synthesis.[1] Due to the compound's lack of a significant UV chromophore, direct analysis by standard HPLC-UV is challenging. This document provides detailed protocols and the scientific rationale for three effective analytical strategies: a direct method using High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD), an indirect method involving pre-column derivatization for HPLC with UV detection, and a classic acid-base titrimetric assay. Each protocol is designed to be self-validating, ensuring the generation of reliable and reproducible data critical for drug development and quality control.

Introduction and Analytical Challenges

This compound (CAS: 199475-41-7) is a bifunctional organic compound featuring a piperidine heterocycle and a butanol chain.[2] Its hydrochloride salt form enhances stability and aqueous solubility, making it a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2] The accurate quantification of this compound is paramount for ensuring stoichiometric control in synthetic reactions, defining purity profiles, and conducting stability studies.

The primary analytical challenge stems from the molecule's chemical structure. It is an aliphatic compound lacking conjugated π-systems, which are necessary for absorbing ultraviolet (UV) light. Consequently, it is practically "invisible" to the most common HPLC detector, the UV-Vis spectrophotometer. This necessitates either the use of universal detection methods or chemical modification of the analyte to render it detectable.[3] This guide provides field-proven solutions to overcome this challenge.

Physicochemical Properties

A thorough understanding of the analyte's properties is foundational to robust method development.

PropertyValueSource
IUPAC Name 4-(piperidin-4-yl)butan-1-ol hydrochloride[4]
CAS Number 199475-41-7[2]
Molecular Formula C₉H₂₀ClNO[5]
Molecular Weight 193.72 g/mol [4]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water and various organic solvents[2]
Structure [5]

(Structure based on PubChem CID 2784667)

Analytical Method Selection: Rationale and Strategy

The choice of an analytical method is a balance between the required sensitivity, selectivity, available instrumentation, and the context of the analysis (e.g., raw material assay vs. trace impurity). We will explore three distinct, reliable approaches.

cluster_methods Analytical Approaches cluster_pros_cons Key Considerations A HPLC with Universal Detection (e.g., CAD, ELSD) ProA Pros: Direct analysis, universal response Cons: Requires specialized detector A->ProA Rationale B HPLC with Derivatization (for UV Detection) ProB Pros: Uses standard UV detectors, high sensitivity Cons: Indirect, adds complexity/time B->ProB Rationale C Titrimetric Methods (Acid-Base) ProC Pros: Absolute method, inexpensive, high precision for assay Cons: Not selective for impurities, lower sensitivity C->ProC Rationale

Caption: Rationale for selecting analytical methods.

Protocol 1: HPLC with Charged Aerosol Detection (HPLC-CAD)

Principle: This is the preferred method for direct quantification. HPLC-CAD is a universal detection technique that generates a response for any non-volatile analyte, making it ideal for compounds without a chromophore.[6] The method described here uses an ion-pairing agent to improve the retention and peak shape of the basic analyte on a reversed-phase column.[3]

Experimental Protocol

A. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Heptafluorobutyric acid (HFBA), ≥99.5%

  • Methanol (HPLC grade)

B. Instrument and Conditions

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system capable of delivering accurate gradients.
Detector Thermo Scientific Corona Veo or equivalent CADProvides universal, near-uniform response for non-volatile analytes.
Column Atlantis C18 (150 x 4.6 mm, 3.5 µm)Robust C18 phase provides good retention for the ion-paired analyte.[3]
Mobile Phase A 0.1% HFBA in WaterHFBA acts as an ion-pairing agent, forming a neutral, more retentive complex with the protonated piperidine nitrogen.
Mobile Phase B 0.1% HFBA in AcetonitrileOrganic modifier to elute the analyte.
Gradient Isocratic: 90% A / 10% BA simple isocratic method is often sufficient and more robust for QC applications.[3]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape.[3]
Injection Vol. 10 µLA typical injection volume for standard analytical methods.
CAD Settings Nitrogen Gas: 35 psi, Evaporation Temp: 35°COptimized for aqueous-organic mobile phases. Follow manufacturer recommendations.

C. Procedure

  • Mobile Phase Preparation: Add 1.0 mL of HFBA to 1 L of water for Mobile Phase A. Add 1.0 mL of HFBA to 1 L of Acetonitrile for Mobile Phase B. Filter and degas both solutions.

  • Standard Preparation (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water. This serves as the stock solution.

  • Working Standard/Calibration Curve: Prepare a series of dilutions from the stock solution (e.g., 50, 100, 250, 500, 750 µg/mL) using the mobile phase as the diluent.

  • Sample Preparation: Accurately weigh a sample containing an expected ~25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the 50:50 Methanol/Water mixture. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column for at least 30 minutes. Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration in the samples from this curve.

Protocol 2: HPLC-UV with Pre-Column Derivatization

Principle: This method introduces a UV-absorbing moiety to the analyte before chromatographic analysis, allowing for detection with a standard UV detector. 4-Toluenesulfonyl chloride (tosyl chloride) reacts with the secondary amine of the piperidine ring under basic conditions to form a stable, UV-active derivative.[7][8]

cluster_reaction Derivatization Reaction Analyte 4-(4-Piperidyl)-1-butanol Product N-Tosyl-4-(4-Piperidyl)-1-butanol (UV-Active Derivative) Analyte->Product Base (e.g., NaHCO₃) Reagent 4-Toluenesulfonyl Chloride (Tosyl Chloride) Reagent->Product

Caption: Pre-column derivatization scheme.

Experimental Protocol

A. Reagents and Materials

  • All reagents from Protocol 1, plus:

  • 4-Toluenesulfonyl chloride (Tosyl Chloride), ≥98%

  • Sodium bicarbonate (NaHCO₃)

  • Phosphoric acid (H₃PO₄)

B. Instrument and Conditions

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV detectorStandard HPLC setup available in most labs.
Detector UV/Vis Diode Array Detector (DAD)
Wavelength 254 nmThe tosyl group provides strong absorbance at this common wavelength.
Column Inertsil C18 (250 x 4.6 mm, 5 µm)A longer column provides higher resolution, which is useful for separating the derivative from reagent peaks.[8]
Mobile Phase A Water with 0.1% Phosphoric AcidAcidified mobile phase ensures the protonation of any residual basic sites on the silica, improving peak shape.[8]
Mobile Phase B AcetonitrileOrganic eluent.
Gradient 68% BAn isocratic method provides simplicity and robustness.[8]
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 30°CControlled temperature ensures reproducible retention times.[8]
Injection Vol. 20 µL

C. Procedure

  • Derivatization Reagent (10 mg/mL): Dissolve 100 mg of tosyl chloride in 10 mL of acetonitrile. Prepare this solution fresh daily.

  • Buffer Solution (0.1 M NaHCO₃): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water.

  • Standard/Sample Preparation: Prepare stock solutions of the standard and sample as described in Protocol 1 (Section 3.C).

  • Derivatization Step:

    • In a clean vial, add 1.0 mL of the standard or sample solution.

    • Add 1.0 mL of 0.1 M NaHCO₃ buffer to make the solution basic, which is required for the reaction.

    • Add 1.0 mL of the tosyl chloride reagent.

    • Vortex the vial and heat at 60°C for 30 minutes in a water bath or heating block.

    • Cool the vial to room temperature.

    • Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column. Inject the derivatized standards and samples. Quantify using a calibration curve as described previously.

Protocol 3: Acid-Base Titration (Assay)

Principle: This pharmacopeial method provides an absolute determination of the molar quantity of the hydrochloride salt. The analysis is performed in a non-aqueous environment to enhance the basicity of the piperidine nitrogen. The sample is dissolved in glacial acetic acid and titrated with perchloric acid.[9] The endpoint is determined potentiometrically.

Experimental Protocol

A. Reagents and Materials

  • This compound reference standard

  • Glacial Acetic Acid, ACS grade

  • Perchloric Acid (HClO₄), 0.1 N in acetic acid, standardized

  • Acetic Anhydride

  • Mercuric Acetate solution (if needed to consume excess HCl)

  • Crystal Violet indicator (for visual titration, potentiometric is preferred)

B. Instrument

  • Automatic Potentiometric Titrator with a glass-calomel or suitable non-aqueous electrode pair.

  • Analytical balance (readable to 0.01 mg)

C. Procedure

  • Titrant Standardization: Standardize the 0.1 N perchloric acid titrant against primary standard potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh ~150 mg of this compound into a clean, dry 100 mL beaker.

  • Dissolution: Add 40 mL of glacial acetic acid to dissolve the sample. Gentle warming may be required. Add 5 mL of acetic anhydride to remove any traces of water.

  • Titration: Immerse the electrode into the sample solution and begin titrating with the standardized 0.1 N perchloric acid. Record the volume of titrant added versus the measured potential (mV).

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (the steepest part of the S-shaped curve).

  • Calculation: Assay (%) = (V x N x MW) / (W x 10)

    • V = Volume of titrant at the endpoint (mL)

    • N = Normality of the perchloric acid titrant (mol/L)

    • MW = Molecular weight of the analyte (193.72 g/mol )

    • W = Weight of the sample (mg)

Method Validation and Data

Any analytical method intended for use in a regulated environment must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).

Summary of Typical Validation Parameters
ParameterHPLC-CAD / HPLC-UVTitrimetryPurpose
Specificity Peak purity analysis, separation from impurities/degradantsN/AEnsures the signal is only from the analyte.
Linearity R² > 0.999 (e.g., 50-750 µg/mL)N/AEstablishes a proportional relationship between signal and concentration.
Accuracy 98.0 - 102.0% recovery99.0 - 101.0% recoveryMeasures the closeness of the test results to the true value.
Precision (RSD) ≤ 2.0%≤ 1.0%Measures the degree of scatter between a series of measurements.
LOD/LOQ e.g., ~5 / ~15 µg/mLN/AThe lowest amount of analyte that can be detected/quantified reliably.
Robustness Small variations in flow, temp, mobile phase %N/AMeasures the method's capacity to remain unaffected by small variations.

(Note: The values presented are typical targets and should be established for each specific method and application.)

Conclusion

The quantification of this compound can be successfully achieved despite its lack of a UV chromophore.

  • For direct, universal quantification , especially in the presence of other non-chromophoric impurities, HPLC-CAD (Protocol 1) is the most modern and efficient approach.

  • For laboratories equipped with standard instrumentation, HPLC-UV with pre-column derivatization (Protocol 2) is a highly sensitive and reliable alternative.

  • For a high-precision assay of the bulk material where impurity separation is not required, non-aqueous acid-base titration (Protocol 3) remains a cost-effective and fundamentally sound method.

The selection of the most appropriate method will depend on the specific analytical need, available resources, and regulatory requirements. All protocols presented herein provide a strong foundation for developing and validating a robust quality control procedure.

References

Application Note: A Validated HILIC-UV Method for the Quantitative Analysis of 4-(4-Piperidyl)-1-butanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable method for the quantitative analysis of 4-(4-Piperidyl)-1-butanol Hydrochloride using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the highly polar nature of the analyte, conventional reversed-phase chromatography yields poor retention. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. This method demonstrates excellent retention, peak shape, and separation from potential impurities. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research applications in the pharmaceutical industry.

Introduction

This compound is a chemical intermediate and building block used in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its hydrochloride salt form is often used to improve stability and solubility.[1] Accurate quantification of this compound is critical for ensuring the quality and purity of starting materials and for monitoring reaction progress in drug development.

The primary analytical challenge presented by 4-(4-Piperidyl)-1-butanol is its high polarity and hydrophilicity, coupled with the absence of a significant UV chromophore in its structure.[2][3] These characteristics make it difficult to retain on traditional non-polar stationary phases (like C18) used in reversed-phase HPLC, often resulting in elution near or within the solvent front.[4][5][6]

While techniques such as ion-pair reversed-phase chromatography can enhance the retention of polar amines, they often suffer from long column equilibration times and can be incompatible with mass spectrometry (MS).[6][7] Another approach, chemical derivatization, can improve both retention and detectability but adds complexity and potential variability to the sample preparation process.[8]

Hydrophilic Interaction Liquid Chromatography (HILIC) offers a more direct and robust solution for separating highly polar compounds.[9][10] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[11] The retention mechanism is primarily based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[12] This application note describes a HILIC-UV method that effectively retains and quantifies this compound, providing a reliable tool for researchers and quality control analysts.

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • HPLC Column: HILIC Amide Column, 3.5 µm particle size, 4.6 x 150 mm.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm, nylon or PTFE.

Chemicals and Reagents
  • This compound: Reference Standard (>98% purity).

  • Acetonitrile: HPLC grade or higher.

  • Ammonium Formate: Analytical or MS grade.

  • Formic Acid: Analytical or MS grade.

  • Deionized Water: High-purity, 18.2 MΩ·cm.

Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

ParameterCondition
Column HILIC Amide, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
Mobile Phase B 90:10 (v/v) Acetonitrile:Mobile Phase A
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 205 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • HILIC Amide Column: Amide-functionalized stationary phases provide excellent retention and peak shape for a wide range of polar compounds, including amines.[11]

  • Mobile Phase: A high-organic mobile phase (90% acetonitrile) is essential for retention in HILIC mode. Ammonium formate is a volatile buffer, making this method transferable to LC-MS applications and providing good buffering capacity at pH 3.0. Adjusting the pH to 3.0 ensures the piperidyl amine is fully protonated, promoting consistent interaction with the stationary phase.

  • UV Detection at 205 nm: The analyte lacks a strong chromophore. Detection at a low UV wavelength is necessary for adequate sensitivity. This requires high-purity solvents to minimize baseline noise.[5]

Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Dissolve 0.63 g of ammonium formate in 1 L of deionized water. Adjust the pH to 3.0 using formic acid.

  • Mobile Phase B (Organic): Mix 900 mL of acetonitrile with 100 mL of Mobile Phase A. Filter and degas before use.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Mobile Phase B. This solution serves as the diluent for all standards and samples to avoid peak distortion.

  • This stock solution can be further diluted with the diluent to prepare calibration standards.

Sample Preparation:

  • Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Mobile Phase B), sonicate for 5 minutes to dissolve, and then dilute to volume with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Analytical Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[13][14] The validation parameters and their acceptance criteria are outlined below.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix).The analyte peak is free from interference at its retention time in a blank and placebo. Peak purity should pass.
Linearity & Range Demonstrates a direct proportional relationship between concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Accuracy (% Recovery) The closeness of the test results to the true value. Assessed by spiking a placebo with known concentrations of the analyte.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (RSD%) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0% (n=6). Intermediate Precision (Inter-day): RSD ≤ 2.0% (n=6).
LOD & LOQ The lowest amount of analyte in a sample that can be detected (LOD) and quantitatively determined (LOQ) with suitable precision and accuracy.LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.RSD of results should remain ≤ 2.0% under varied conditions (e.g., ±0.2 pH, ±2°C, ±5% organic).

Visualized Workflows

Analytical Workflow Diagram

The overall process from sample receipt to final result is streamlined as follows.

Analytical_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Weigh Sample Dissolve 2. Dissolve in Diluent Sample->Dissolve Standard 1. Weigh Reference Std Standard->Dissolve Filter 3. Filter with 0.45µm Filter Dissolve->Filter Inject 4. Inject into HPLC Filter->Inject Separate 5. HILIC Separation Inject->Separate Detect 6. UV Detection at 205 nm Separate->Detect Integrate 7. Integrate Peak Area Detect->Integrate Calculate 8. Calculate Concentration Integrate->Calculate Report 9. Generate Report Calculate->Report

Caption: General workflow for the analysis of 4-(4-Piperidyl)-1-butanol HCl.

ICH Method Validation Relationship Diagram

This diagram illustrates how different validation parameters are interconnected to ensure a method is fit for purpose.

Validation_Parameters Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Precision->LOD_LOQ

Caption: Interrelationship of ICH Q2(R2) validation parameters.

Expected Results and Discussion

A successful analysis using this method will yield a sharp, symmetrical peak for this compound with a retention time of approximately 4-6 minutes. The isocratic conditions ensure stable and reproducible retention times from injection to injection. The HILIC retention mechanism effectively retains the polar analyte away from the solvent front, allowing for accurate integration and quantification.

The validation experiments are expected to meet all acceptance criteria outlined in Table 3.1. Linearity should be demonstrated across a range of approximately 50% to 150% of the nominal sample concentration (e.g., 50 µg/mL to 150 µg/mL). Accuracy, determined by spike recovery, should fall within the 98.0-102.0% range, confirming the absence of significant matrix effects. Precision data will demonstrate the low variability of the method, with RSD values well below 2.0%. Finally, robustness testing will confirm that minor variations in chromatographic conditions do not adversely impact the results, ensuring the method's reliability in a routine laboratory setting.

Conclusion

This application note presents a specific, accurate, and precise HILIC-UV method for the quantitative determination of this compound. The method successfully addresses the analytical challenges associated with this polar compound by providing excellent chromatographic retention and peak shape. The comprehensive validation protocol confirms its reliability and suitability for its intended purpose in pharmaceutical quality control and research environments, in accordance with ICH guidelines.

References

The Versatile Piperidine Moiety: A Guide to the Synthetic Utility of 4-(4-Piperidyl)-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. 4-(4-Piperidyl)-1-butanol, a bifunctional molecule featuring a nucleophilic secondary amine within a piperidine ring and a primary hydroxyl group, presents a compelling scaffold for the construction of complex molecular architectures. Its inherent reactivity at two distinct sites allows for sequential and selective functionalization, making it a valuable intermediate in the synthesis of a diverse array of target molecules. This guide provides an in-depth exploration of the synthetic applications of 4-(4-Piperidyl)-1-butanol, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full potential.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is the foundation for its effective use.

PropertyValueSource
Molecular Formula C₉H₁₉NO--INVALID-LINK--
Molecular Weight 157.25 g/mol --INVALID-LINK--
CAS Number 57614-92-3--INVALID-LINK--
Appearance Clear, colorless liquid--INVALID-LINK--
Solubility Soluble in water and various organic solvents--INVALID-LINK--

Storage and Handling: 4-(4-Piperidyl)-1-butanol should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. As with all amine-containing compounds, it is advisable to handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthetic Strategies and Key Transformations

The synthetic utility of 4-(4-Piperidyl)-1-butanol stems from the orthogonal reactivity of its two functional groups. The secondary amine of the piperidine ring is a potent nucleophile, readily undergoing N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions. The primary hydroxyl group can be transformed into a variety of other functionalities through oxidation, etherification, esterification, or conversion to a leaving group for subsequent nucleophilic substitution.

A common and highly effective strategy involves the protection of one functional group while the other is being modified. The use of a tert-butyloxycarbonyl (Boc) group to protect the piperidine nitrogen is a widely employed tactic, allowing for selective reactions at the hydroxyl terminus.

Caption: Key synthetic transformations of 4-(4-Piperidyl)-1-butanol.

Application Notes and Protocols

N-Alkylation: Synthesis of Pharmaceutical Intermediates

The nucleophilic piperidine nitrogen readily participates in N-alkylation reactions, a cornerstone of many pharmaceutical syntheses. This transformation is crucial for introducing pharmacophoric elements and modulating the physicochemical properties of the final compound. A notable application is in the synthesis of precursors to antihistaminic drugs like Fexofenadine.

Protocol 1: N-Alkylation with an α-Bromo Ketone

This protocol describes a general procedure for the N-alkylation of 4-(4-Piperidyl)-1-butanol with an α-bromo ketone, a common intermediate in drug synthesis.

Reaction Scheme:

Caption: General scheme for N-alkylation.

Materials:

  • 4-(4-Piperidyl)-1-butanol

  • α-Bromo aryl ketone (e.g., 2-bromo-1-(4-substituted-phenyl)ethanone)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-(4-Piperidyl)-1-butanol (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol of piperidine), add the α-bromo aryl ketone (1.1 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to reflux (approximately 82°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Causality and Insights:

  • Choice of Base: Potassium carbonate is a mild inorganic base suitable for this reaction. Stronger bases like sodium hydride could lead to deprotonation of the hydroxyl group and undesired side reactions.

  • Solvent: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions, facilitating the dissolution of the reactants and promoting the nucleophilic attack.

  • Excess Reagent: A slight excess of the alkylating agent ensures complete consumption of the starting piperidine derivative.

O-Functionalization: Etherification and Esterification

The primary hydroxyl group of 4-(4-Piperidyl)-1-butanol is a versatile handle for introducing a variety of functionalities through ether and ester linkages. These reactions are often performed after protecting the piperidine nitrogen to prevent competing N-functionalization.

Protocol 2: Williamson Ether Synthesis with a Substituted Benzyl Halide (following N-Boc protection)

This protocol outlines the etherification of N-Boc-4-(4-piperidyl)-1-butanol with a substituted benzyl halide.

Workflow:

Caption: Workflow for the synthesis of ethers.

Materials:

  • N-Boc-4-(4-piperidyl)-1-butanol

  • Substituted benzyl halide (e.g., 4-fluorobenzyl chloride)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of N-Boc-4-(4-piperidyl)-1-butanol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add the substituted benzyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

  • Strong Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the corresponding alkoxide, which is a much more potent nucleophile for the subsequent Sₙ2 reaction.

  • Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is crucial as sodium hydride reacts violently with water.

  • Safety: Quenching with a saturated ammonium chloride solution is a safer alternative to adding water directly to the unreacted sodium hydride.

Protocol 3: Acylation of the Hydroxyl Group with an Acyl Chloride

This protocol details the esterification of the hydroxyl group of N-Boc-4-(4-piperidyl)-1-butanol using an acyl chloride.

Materials:

  • N-Boc-4-(4-piperidyl)-1-butanol

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-4-(4-piperidyl)-1-butanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the acyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by column chromatography on silica gel.

Causality and Insights:

  • Base as HCl Scavenger: Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Temperature Control: The initial cooling to 0°C helps to control the exothermic reaction between the acyl chloride and the alcohol.

Palladium-Catalyzed Cross-Coupling Reactions

The piperidine nitrogen, once appropriately substituted, can participate in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides. This methodology is a powerful tool for the synthesis of complex molecules containing an arylamine moiety.

Protocol 4: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide with 4-(4-Piperidyl)-1-butanol.

Reaction Scheme:

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

  • 4-(4-Piperidyl)-1-butanol

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Diatomaceous earth

Procedure:

  • In a glovebox, combine the aryl bromide (1.0 eq.), 4-(4-Piperidyl)-1-butanol (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.) in a reaction vial.

  • Add anhydrous toluene and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture at 100°C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth, washing the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality and Insights:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for the efficiency of the Buchwald-Hartwig amination, enabling the coupling of a wide range of substrates.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Conclusion

4-(4-Piperidyl)-1-butanol is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations at both the piperidine nitrogen and the butanol hydroxyl group. By employing appropriate protective group strategies and selecting suitable reaction conditions, chemists can selectively functionalize this molecule to construct complex and biologically active compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to effectively incorporate this powerful building block into their synthetic endeavors.

Troubleshooting & Optimization

Improving solubility of 4-(4-Piperidyl)-1-butanol Hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Piperidyl)-1-butanol Hydrochloride. This resource is designed for researchers, chemists, and formulation scientists to navigate the common challenges associated with the solubility of this compound in organic solvents. Here, we provide in-depth, experience-driven answers to frequently encountered issues and a logical troubleshooting workflow to ensure your experimental success.

Overview: Understanding the Solubility Challenge

This compound is an ionic salt. The presence of a positively charged quaternary ammonium center and a chloride counter-ion renders the molecule highly polar.[1] This inherent polarity is the primary reason for its high solubility in polar solvents like water and methanol, but also its characteristically poor solubility in less polar or non-polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[1] Overcoming this solubility barrier is a critical step for its use in many organic synthesis and drug development applications.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in common organic solvents like Dichloromethane (DCM) or Toluene?

As a hydrochloride salt, the compound exists in an ionic form. The strong electrostatic interactions between the protonated piperidine nitrogen and the chloride anion, as well as the hydrogen bonding capacity of the hydroxyl group, make it highly polar. Non-polar or weakly polar organic solvents cannot effectively solvate these charged species, leading to very low solubility.[1][2] Successful dissolution requires a solvent that can overcome the compound's crystal lattice energy, which is substantial in the case of salts.[3]

Q2: What are the recommended starting solvents for this compound?

For direct dissolution, polar protic solvents are the best starting point. While specific quantitative solubility data is not widely published, its structure dictates high solubility in the following:

  • High Polarity Solvents: Water, Methanol (MeOH), Ethanol (EtOH).

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

These solvents are effective due to their ability to solvate the charged ions of the salt.[1]

Q3: Can I improve solubility simply by heating the mixture?

Gentle warming can increase the rate of dissolution and may slightly increase the solubility limit. However, this approach has two main drawbacks:

  • Limited Effect: The increase in solubility in a poorly matched solvent is often marginal.

  • Degradation Risk: Excessive or prolonged heating can lead to the thermal degradation of the compound. Always monitor the stability of your compound under thermal stress.[1]

It is generally not the most effective or reliable primary strategy for achieving significant solubility in non-polar solvents.

Q4: What are the key physicochemical properties of this compound?

Summarizing key data is crucial for experimental design.

PropertyValueSource
CAS Number 199475-41-7[4][5][6]
Molecular Formula C₉H₂₀ClNO[4][5]
Molecular Weight 193.71 g/mol [5]
Appearance White to off-white crystalline solid[4]
Primary Hazards Irritant[5]

Troubleshooting Guide: Dissolving in Less Polar Solvents

This section provides a systematic approach to address the common scenario where this compound must be dissolved in a weakly polar or non-polar organic solvent for a subsequent reaction (e.g., a coupling reaction).

Logical Workflow for Solubility Enhancement

The following diagram outlines a decision-making process for systematically tackling solubility issues.

G cluster_0 start Start: Suspension of Hydrochloride Salt in desired organic solvent (e.g., DCM, THF) stir_heat Attempt Dissolution: 1. Vigorous Stirring 2. Gentle Warming start->stir_heat check1 Is the solid fully dissolved? stir_heat->check1 cosolvent Strategy 1: Co-Solvency Add a small amount (1-10% v/v) of a polar co-solvent (e.g., Methanol) check1->cosolvent No success Success: Soluble compound ready for use. check1->success Yes check2 Is the solid fully dissolved? cosolvent->check2 note Note: Ensure co-solvent is compatible with subsequent reaction steps. cosolvent->note freebase Strategy 2: Convert to Free Base Neutralize the HCl salt with a base. (Most reliable method) check2->freebase No check2->success Yes protocol Follow Protocol for Free Base Conversion freebase->protocol protocol->success

Caption: Troubleshooting workflow for dissolving the hydrochloride salt.

Detailed Explanation of Troubleshooting Strategies
Strategy 1: Co-solvency

The use of a co-solvent is a powerful technique to enhance the solubility of a polar solute in a less polar bulk solvent. By adding a small volume of a miscible polar solvent (like methanol) to your suspension in a solvent like DCM, you can significantly increase the overall polarity of the solvent system, which can be sufficient to dissolve the salt.[1]

  • Why it works: The polar co-solvent molecules preferentially solvate the charged ions of the salt, creating a more favorable energetic environment for dissolution in the bulk solvent.[7]

  • When to use it: This is a good first strategy to try when you need a quick solution and the presence of a small amount of a polar protic solvent will not interfere with your subsequent chemistry.

  • Practical Tip: Start by adding the co-solvent dropwise or in 1% increments to the stirring suspension until dissolution is achieved.

Strategy 2: Conversion to the Free Base (Recommended)

For reactions that are sensitive to protic solvents or require the compound to be fully soluble in a non-polar medium, converting the hydrochloride salt to its corresponding free amine is the most robust and widely accepted strategy.[1] The free amine is a neutral, significantly less polar molecule and is therefore much more soluble in a wide range of organic solvents.

  • Why it works: The process involves a simple acid-base neutralization. A base is added to remove the proton from the piperidinium ion, eliminating the ionic charge and generating the neutral "free base" or "free amine" form of the molecule.

Caption: Conversion of the polar salt to the non-polar free base.

  • When to use it: This is the preferred method for most organic synthesis applications, such as amide couplings, alkylations, or other reactions where the starting material must be fully dissolved in a non-polar aprotic solvent.

Experimental Protocols

Protocol: Conversion of this compound to its Free Base

This protocol describes a standard aqueous workup procedure for neutralizing the hydrochloride salt.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • Extraction solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))

  • Rotary evaporator

Procedure:

  • Dissolution & Neutralization: Dissolve a known quantity of this compound in a minimal amount of deionized water or directly in the saturated NaHCO₃ solution in a separatory funnel. Swirl to ensure all the salt has dissolved. The pH of the aqueous layer should be > 8 to ensure complete neutralization.

  • Extraction: Add an equal volume of the organic extraction solvent (e.g., DCM) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic layer containing the free base will typically be the bottom layer if using DCM and the top layer if using EtOAc. Drain the organic layer into a clean flask.

  • Repeat Extraction: To maximize yield, repeat the extraction of the aqueous layer with a fresh portion of the organic solvent two more times. Combine all organic extracts.[1]

  • Washing: Wash the combined organic layers with an equal volume of brine. This step helps to remove residual water and any remaining inorganic salts.[1] Discard the aqueous brine layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 10-15 minutes.

  • Isolation: Filter off the drying agent by gravity or vacuum filtration, collecting the filtrate.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting product is the free amine, 4-(4-Piperidyl)-1-butanol, which is typically an oil or a low-melting solid.[1]

Important Considerations:

  • Stability: Free amines can be less stable than their corresponding hydrochloride salts and may be susceptible to degradation or oxidation over time. It is often best practice to prepare the free amine immediately before its intended use.[1]

  • Safety: Always perform chemical manipulations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

References

Technical Support Center: Stability of 4-(4-Piperidyl)-1-butanol Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for 4-(4-Piperidyl)-1-butanol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a versatile intermediate in pharmaceutical synthesis, understanding its stability profile is critical for reproducible experimental results and the development of robust formulations.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your work.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Precipitation of the Compound in Aqueous Buffer After Dilution from an Organic Stock Solution.

  • Scenario: You've prepared a stock solution of this compound in an organic solvent like DMSO, but upon dilution into an aqueous buffer (e.g., PBS), a precipitate forms.

  • Root Cause Analysis: This is a common solubility issue. While the hydrochloride salt form enhances water solubility, the overall molecule has nonpolar characteristics that can lead to precipitation when the concentration of the organic co-solvent is significantly reduced.[1][3]

  • Solutions:

    • Optimize Co-solvent Concentration: Maintain the lowest possible, yet effective, concentration of the organic co-solvent in your final aqueous solution. For many biological assays, a final DMSO concentration of ≤1% is often tolerated.[3]

    • pH Adjustment: The piperidine nitrogen in the molecule is basic.[4] Ensuring your aqueous buffer has a sufficiently acidic pH will keep the nitrogen protonated, enhancing solubility. The optimal pH should be determined experimentally.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions with intermediate buffers containing a gradually decreasing percentage of the organic co-solvent. This can prevent the compound from crashing out of solution.[3]

    • Consider Excipients: For formulation development, the use of solubilizing agents like cyclodextrins can be explored to form inclusion complexes and enhance aqueous solubility.[5]

Issue 2: Gradual Decrease in Compound Concentration Over Time in Solution.

  • Scenario: You've prepared a solution of this compound, but upon re-analysis after a period of storage, the concentration is lower than expected, with or without the appearance of new peaks in your chromatogram.

  • Root Cause Analysis: This indicates chemical degradation. The primary degradation pathways for compounds with similar functional groups (hydroxyl and piperidine) often involve oxidation and hydrolysis, which can be influenced by several environmental factors.[4][6]

  • Solutions:

    • Control Storage Temperature: Elevated temperatures accelerate chemical reactions, including degradation.[4][7] For many piperidine-containing compounds, storage at 2-8°C is recommended to minimize thermal degradation.[7]

    • Protect from Light: Some piperidine compounds are photosensitive.[7] Store solutions in amber vials or protect them from light to prevent photolytic degradation.

    • Inert Atmosphere: The hydroxyl group and the piperidine ring can be susceptible to oxidation.[4] To mitigate this, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

    • pH Control: The stability of the compound can be pH-dependent. Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.[8][9] It is crucial to determine the optimal pH range for stability.

Issue 3: Inconsistent Results Between Experiments.

  • Scenario: You are observing variability in your experimental outcomes that you suspect might be linked to the stability of your this compound solution.

  • Root Cause Analysis: Inconsistent results can often be traced back to the handling and preparation of the compound solutions. Factors like using freshly prepared versus aged solutions or variations in storage conditions can contribute to this.

  • Solutions:

    • Prepare Fresh Solutions: To ensure consistency, it is best practice to prepare fresh stock solutions before each experiment.[3]

    • Standardize Protocols: Ensure that all experimental parameters, including solvent choice, concentration, pH, and storage conditions, are consistent across all experiments.

    • Perform Solution Stability Studies: Conduct short-term stability studies under your typical experimental conditions to understand how long your prepared solutions remain viable without significant degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The main factors are temperature, humidity, light, and pH.[4][7] High temperatures can accelerate degradation reactions.[4][7] Moisture can lead to hydrolysis, and exposure to light, particularly UV light, can cause photolytic degradation.[7] The pH of the solution is also critical, as it can influence both solubility and the rate of hydrolytic degradation.[8][9]

Q2: What is the recommended way to store a stock solution of this compound?

A2: For short-term storage, a stock solution in an appropriate organic solvent (e.g., DMSO) should be stored at 2-8°C and protected from light.[7] For long-term storage, it is advisable to store the solid compound in a cool, dry, and dark place.[7][10] Always refer to the supplier's specific storage recommendations.

Q3: How can I assess the stability of my this compound solution?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used.[11] This involves subjecting the solution to stress conditions (e.g., heat, acid, base, light, oxidation) to induce degradation.[12][13][14] The analytical method should be able to separate the intact compound from any degradation products that are formed.

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: While specific interaction studies for this compound may not be widely published, general incompatibilities for amine-containing compounds include reactions with reducing sugars (Maillard reaction) and aldehydes present as impurities in some excipients.[15][16] It is always recommended to perform compatibility studies with your chosen excipients during formulation development.

Q5: What are the expected degradation pathways for this compound?

A5: Based on its chemical structure, potential degradation pathways include:

  • Oxidation: The secondary amine of the piperidine ring and the primary alcohol are susceptible to oxidation.[4]

  • Dehydration: The butanol side chain could potentially undergo dehydration under certain conditions.

  • Reactions involving the piperidine ring: Under harsh conditions, ring-opening reactions could occur.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study to Evaluate Solution Stability

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a suitable detector (e.g., UV or Charged Aerosol Detector if the compound has a poor chromophore)[17]

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).[18]

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).[13] Neutralize samples before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize samples before analysis.[13]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for a defined period, protected from light.[14]

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period.[19]

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[6][20] Include a dark control stored under the same conditions.

  • Sample Analysis: At each time point, analyze the stressed samples and an unstressed control solution by a suitable HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation.[13]

Protocol 2: Determination of Kinetic Solubility

This protocol is for determining the kinetic solubility of the compound in an aqueous buffer.

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when diluted from a DMSO stock.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well plate

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[6]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: Add a fixed volume of the aqueous buffer to each well.[6]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.[6]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is the kinetic solubility.[6]

Visualizations

Diagram 1: Factors Influencing the Stability of this compound in Solution

cluster_compound 4-(4-Piperidyl)-1-butanol HCl Solution Stability cluster_factors Influencing Factors cluster_degradation Degradation Pathways Compound Stability Compound Stability Temperature Temperature Thermal Degradation Thermal Degradation Temperature->Thermal Degradation Light Light Photodegradation Photodegradation Light->Photodegradation pH pH Hydrolysis (Acid/Base Catalyzed) Hydrolysis (Acid/Base Catalyzed) pH->Hydrolysis (Acid/Base Catalyzed) Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Moisture Moisture Moisture->Hydrolysis (Acid/Base Catalyzed) Thermal Degradation->Compound Stability Photodegradation->Compound Stability Hydrolysis (Acid/Base Catalyzed)->Compound Stability Oxidation->Compound Stability Start Compound Precipitates in Aqueous Buffer Check_pKa Determine pKa of Piperidine Nitrogen Start->Check_pKa pH_Adjust Adjust Buffer pH (Acidic) Check_pKa->pH_Adjust Compound is Basic Co_Solvent Use Organic Co-solvents Check_pKa->Co_Solvent Lipophilic Nature Success Solubility Enhanced pH_Adjust->Success Inadequate Inadequate Improvement pH_Adjust->Inadequate Co_Solvent->Success Co_Solvent->Inadequate Salt_Formation Consider Alternative Salt Forms Salt_Formation->Success Inadequate->Salt_Formation

References

Technical Support Center: Purification of 4-(4-Piperidyl)-1-butanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-piperidyl)-1-butanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. The unique bifunctional nature of these molecules—possessing both a basic piperidine nitrogen and a polar primary alcohol—presents specific purification hurdles that require carefully considered strategies. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve high purity and yield in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that frequently arise during the purification of piperidine-containing compounds.

Q1: Why does my 4-(4-piperidyl)-1-butanol derivative streak or "tail" so severely during silica gel chromatography?

A: This is the most common issue and stems from a strong acid-base interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction causes a portion of your compound to bind tightly, eluting slowly and resulting in a broad, tailing peak. This can lead to poor separation from impurities and lower yields of pure fractions. To overcome this, the interaction must be suppressed.[1][2]

Q2: My compound has significant water solubility. How can I efficiently extract it from an aqueous solution after a reaction work-up?

A: The combination of the polar alcohol and the protonatable amine makes these derivatives partially soluble in water, especially under neutral or acidic conditions. To ensure efficient extraction into an organic solvent (like dichloromethane or ethyl acetate), you must first basify the aqueous layer to a pH of >10 using a strong base like NaOH. This deprotonates the piperidinium salt to the free base, which is significantly less water-soluble. Additionally, saturating the aqueous layer with sodium chloride (a "brine wash") can further decrease the solubility of your compound in the aqueous phase, driving it into the organic layer.

Q3: What are the most common impurities I should anticipate when working with these derivatives?

A: Impurities can originate from various sources, and understanding them is key to designing a purification strategy.[3]

Table 1: Common Impurities and Their Origins

Impurity TypeExampleLikely OriginRecommended Removal Method
Unreacted Starting Materials Pyridine derivatives, protected piperidinesIncomplete reaction during synthesis (e.g., pyridine reduction)[3]Column chromatography, Distillation (if boiling points differ significantly)[3]
Reaction Byproducts Over-alkylated products, dimers, elimination productsSide reactions occurring during synthesis[4]Column chromatography, Recrystallization
Reagent-Related Impurities Reducing agents (e.g., borohydride salts), protecting group fragments (e.g., from Boc deprotection)[5]Leftover reagents from the synthesisAqueous work-up, Extraction
Degradation/Oxidation Products N-oxides, colored impuritiesExposure to air or acidic conditions over time[3][4]Activated carbon treatment, Column chromatography
Residual Solvents DMF, THF, DichloromethaneFrom the reaction or extraction steps[4]High-vacuum drying, Recrystallization

Q4: How can I quickly assess if my compound is degrading on a silica gel TLC plate?

A: A simple 2D TLC experiment can be very informative.[6]

  • Spot your crude material on the corner of a square TLC plate.

  • Run the plate in a suitable solvent system.

  • Remove the plate and dry it completely.

  • Rotate the plate 90 degrees and run it again in the same solvent system.

  • If the compound is stable, you will see a single spot on the diagonal. If it is degrading on the silica, you will see new spots that are off the diagonal, indicating that decomposition occurred while the compound was stationary on the plate.[6]

Part 2: Troubleshooting Guide by Purification Technique

This section provides specific, actionable solutions to problems encountered during common purification workflows.

Flash Column Chromatography

Flash chromatography is often the go-to method for purifying these derivatives, but it is also where most problems occur.

  • Causality: As discussed in the FAQ, the basic nitrogen atom's strong interaction with acidic silica is the primary cause. This leads to a non-ideal elution profile where the compound slowly bleeds off the column.

  • Solution 1: Use a Basic Modifier in the Eluent. The most effective solution is to add a small amount of a volatile base to your mobile phase. This base competes with your compound for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute in a much sharper band.[1]

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your eluent system (e.g., Dichloromethane/Methanol/TEA 95:4.5:0.5). TEA is effective but may need to be removed under high vacuum.

    • Ammonium Hydroxide: For very polar amines, a pre-mixed solution of DCM:MeOH:NH₄OH (e.g., 90:9:1) can be highly effective.[1]

  • Solution 2: Use an Alternative Stationary Phase. If additives are not desired or ineffective, consider a less acidic stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be an excellent alternative for purifying basic compounds. You will likely need to re-screen for an appropriate solvent system.

    • Deactivated Silica: You can "deactivate" your silica gel before use to reduce its acidity. See Protocol 1 for a detailed method.[1][6]

dot

chromatography_troubleshooting start Start: Peak Tailing Observed decision1 Is adding a basic modifier acceptable? start->decision1 process1 Add 0.5-1% Triethylamine or use NH4OH in MeOH to the mobile phase. decision1->process1 Yes process2 Consider alternative stationary phase. decision1->process2 No decision2 Is the peak shape now symmetrical? process1->decision2 decision2->process2 No end_success Success: Continue Purification decision2->end_success Yes option1 Use Neutral Alumina process2->option1 option2 Use Deactivated Silica Gel process2->option2 end_fail Re-evaluate Separation Strategy option1->end_fail option2->end_fail

Caption: Troubleshooting workflow for peak tailing in chromatography.

  • Causality: The acidic environment of the silica gel can catalyze the degradation of sensitive functional groups on your derivative.

  • Solution 1: Deactivate the Silica Gel. Pre-treating the silica with a base will neutralize the acidic sites, creating a gentler environment for your molecule.[1] See Protocol 1.

  • Solution 2: Minimize Residence Time. Work quickly.[1] Use a slightly more polar solvent system than you normally would to elute the compound faster, reducing its contact time with the silica. Use positive pressure ("flash" chromatography) rather than gravity chromatography.

  • Solution 3: Switch to a Non-Acidic Stationary Phase. Neutral alumina is the best alternative here.[6]

Crystallization

Crystallization is a powerful technique for achieving very high purity, but it can be challenging to initiate.[7]

  • Causality: "Oiling out" occurs when the compound's solubility limit is exceeded, but the molecules separate as a liquid phase (an oil) rather than an ordered solid lattice. This often happens if the solution is too concentrated, the temperature change is too rapid, or the compound has a low melting point.[1]

  • Solution 1: Dilute and Re-attempt. Add more solvent to dissolve the oil completely, then allow the solvent to evaporate slowly or cool the solution much more gradually.

  • Solution 2: Trituration. Add a small amount of a poor solvent (an "anti-solvent") in which your compound is insoluble but the impurities are soluble.[1] Vigorously stir or sonicate the mixture. The mechanical agitation and change in solvent environment can often induce the oil to solidify.

  • Solution 3: Change the Solvent System. Experiment with different solvents or solvent mixtures. Sometimes a mixture (e.g., ethanol/hexane) provides the ideal solubility profile for crystal growth.

  • Causality: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystals to begin forming.

  • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. Microscopic imperfections in the glass provide ideal nucleation sites for crystal growth.[1]

  • Solution 2: Seeding. If you have a tiny crystal of the pure compound from a previous batch, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.[1]

  • Solution 3: Anti-Solvent Addition. While your compound is dissolved in a good solvent, slowly add a miscible anti-solvent (one in which your compound is insoluble) dropwise until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify it and allow it to stand. For a polar amino alcohol, a non-polar solvent like hexane or diethyl ether often works well as an anti-solvent.[1]

dot

crystallization_troubleshooting cluster_oil Solutions for Oiling Out cluster_noxtal Solutions for No Nucleation start Start: Crystallization Attempted decision1 What is the result? start->decision1 oiled_out Problem: 'Oiled Out' decision1->oiled_out Liquid phase separates no_crystals Problem: No Crystals Form decision1->no_crystals Solution remains clear success Success: Pure Crystals Formed decision1->success Solid precipitates solution_oil1 1. Dilute & Cool Slowly oiled_out->solution_oil1 solution_noxtal1 1. Scratch Inner Surface no_crystals->solution_noxtal1 solution_oil2 2. Triturate with Anti-Solvent solution_oil1->solution_oil2 solution_oil3 3. Change Solvent System solution_oil2->solution_oil3 solution_noxtal2 2. Add a Seed Crystal solution_noxtal1->solution_noxtal2 solution_noxtal3 3. Slow Anti-Solvent Addition solution_noxtal2->solution_noxtal3

References

Common side reactions in 4-(4-Piperidyl)-1-butanol Hydrochloride chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Piperidyl)-1-butanol Hydrochloride

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This molecule is a valuable building block in medicinal chemistry, notably as a precursor or intermediate for various pharmaceutical agents.[1][2][3] Its synthesis, however, is not without challenges. This guide provides in-depth, field-proven insights into common side reactions, troubleshooting protocols, and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of 4-(4-pyridyl)-1-butanol to produce 4-(4-piperidyl)-1-butanol is sluggish and gives low yields. What's going wrong?

This is a very common issue stemming from the inherent stability of the pyridine ring and potential catalyst poisoning.[4]

  • Underlying Cause (Expertise): The aromatic pyridine ring is resistant to reduction. Furthermore, the nitrogen lone pair can adsorb strongly to the surface of metal catalysts (like Palladium or Platinum), effectively "poisoning" it and preventing it from catalyzing the hydrogenation of other molecules.[4]

  • Troubleshooting Solutions:

    • Acidify the Reaction: Converting the pyridine to its pyridinium salt (e.g., using HCl) before hydrogenation can significantly improve reaction rates. The protonated nitrogen is less likely to poison the catalyst.

    • Increase Catalyst Loading & Pressure: For stubborn reductions, increasing the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C) and hydrogen pressure can overcome the activation energy barrier.

    • Consider Alternative Catalysts: While Pd/C is common, catalysts like Platinum on carbon (Pt/C) or Rhodium on alumina can sometimes offer superior performance for pyridine reduction.[5] Some non-metal alternatives involving borenium ions and hydrosilanes have also been developed for reducing substituted pyridines under milder conditions.[5]

    • Alternative Reagents: For a milder, non-pressurized approach, reducing the corresponding pyridine N-oxide with ammonium formate and Pd/C can be highly effective, often proceeding at room temperature with high yields.[6]

Q2: I'm synthesizing an N-substituted derivative of 4-(4-piperidyl)-1-butanol and see a significant amount of a higher molecular weight byproduct. Is this a quaternary salt?

Yes, this is highly likely. The formation of a quaternary ammonium salt is a classic side reaction in the N-alkylation of secondary amines like piperidine.[7]

  • Underlying Cause (Expertise): The desired N-alkylated product is a tertiary amine, which is still nucleophilic. It can compete with the starting secondary amine for the alkylating agent (e.g., an alkyl halide), leading to a second alkylation and the formation of a quaternary salt. This is especially problematic if there is an excess of the alkylating agent or if the reaction temperature is too high.[8]

  • Troubleshooting Solutions:

    • Control Stoichiometry: Use the piperidine derivative in a slight excess relative to the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[8] This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant secondary amine.

    • Use a Bulky Base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (Hünig's base) to scavenge the acid byproduct (e.g., HBr) without competing in the alkylation.[8]

    • Switch to Reductive Amination: A cleaner and often more efficient method is reductive amination.[7][9] React 4-(4-piperidyl)-1-butanol with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[7][10] This reagent selectively reduces the intermediate iminium ion without reducing the carbonyl starting material, preventing over-alkylation.[7]

Q3: During the workup of my reaction, I'm struggling to remove all the pyridine starting material or pyridine-based byproducts. What is the best method?

Pyridine can be persistent, often co-distilling with solvents or products. An acid wash is the most effective strategy.

  • Underlying Cause (Expertise): Pyridine is a basic compound. By washing an organic solution containing pyridine with a dilute aqueous acid (e.g., 1M HCl or 5% citric acid), the pyridine is protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.[11]

  • Troubleshooting Solutions:

    • Acid Wash: During your liquid-liquid extraction, wash the organic layer one or two times with dilute HCl, followed by a brine wash to remove residual water.[11]

    • Copper Sulfate Wash: An alternative is to wash with an aqueous solution of copper(II) sulfate. Pyridine forms a coordination complex with copper, which is often more easily separated. This can be visually confirmed by the formation of a deep blue color in the aqueous layer.[11]

    • Azeotropic Removal: For trace amounts, co-evaporation with a high-boiling solvent like toluene under reduced pressure can be effective.[11]

Q4: My final this compound product is an oil or fails to crystallize properly. What impurities should I look for?

Difficulty in crystallization often points to the presence of impurities that disrupt the crystal lattice formation.

  • Underlying Cause (Expertise): Even small amounts of structurally similar impurities or residual solvents can inhibit crystallization. For the hydrochloride salt, the stoichiometry of HCl is also critical.

  • Potential Impurities & Solutions:

    • Incomplete Reduction: The starting material, 4-(4-pyridyl)-1-butanol, may be present. This can be checked by TLC or LC-MS. Solution: Re-subject the material to the hydrogenation conditions or purify via column chromatography.

    • Over-reduction/Hydrogenolysis: In some catalytic hydrogenations, the C-O bond of the butanol can be cleaved, leading to 4-butylpiperidine.[12] Solution: Use a less aggressive catalyst or milder conditions (lower temperature/pressure).

    • Residual Solvent: Solvents like ethanol or isopropanol used in recrystallization can get trapped. Solution: Dry the product thoroughly under high vacuum, possibly with gentle heating.

    • Incorrect HCl Stoichiometry: An excess or deficit of HCl can prevent proper salt formation. Solution: Dissolve the crude free-base in a suitable solvent (like ether or isopropanol) and carefully add a stoichiometric amount of HCl (as a solution in ether or isopropanol) until precipitation is complete.

Troubleshooting Guide: Catalytic Hydrogenation of 4-(4-Pyridyl)-1-butanol

This section provides a detailed workflow and troubleshooting for the most common synthesis route to 4-(4-piperidyl)-1-butanol.

Experimental Protocol: Hydrogenation with Pd/C

Objective: To reduce the pyridine ring of 4-(4-pyridyl)-1-butanol to a piperidine ring.

Reagents & Equipment:

  • 4-(4-pyridyl)-1-butanol

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite™ or a similar filter aid

Procedure:

  • Dissolution: In a suitable pressure vessel, dissolve 4-(4-pyridyl)-1-butanol (1.0 eq) in methanol (approx. 10-15 mL per gram of substrate).

  • Acidification: Add concentrated HCl (1.0-1.1 eq) dropwise while stirring. The mixture may warm slightly.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Dry Pd/C is pyrophoric and may ignite in the presence of solvents.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-24 hours. Progress can also be checked by taking a small, filtered aliquot for TLC or LC-MS analysis.

  • Work-up:

    • Carefully depressurize the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with methanol. Caution: The Celite pad with the catalyst should not be allowed to dry out as it can ignite.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound as a solid or oil.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as isopropanol/ether or ethanol.

Troubleshooting Table
Observation Potential Cause Recommended Solution
No/Slow H₂ Uptake Catalyst poisoning by pyridine lone pair.Ensure stoichiometric addition of HCl before adding the catalyst.[4]
Inactive catalyst.Use fresh, high-quality Pd/C. Perform a test reaction on a known standard if necessary.
Reaction Stalls Insufficient catalyst or hydrogen pressure.Increase catalyst loading or H₂ pressure. Consider gentle heating.[4]
Multiple Products on TLC/LC-MS Incomplete reduction (starting material remains).Increase reaction time, temperature, or H₂ pressure.
Hydrogenolysis (loss of -OH group).Use milder conditions (lower temp/pressure). Consider a different catalyst like PtO₂.[12]
Final Product is Dark/Colored Catalyst fines in the product.Ensure careful filtration through a fine-porosity filter aid like Celite™.
Degradation from excessive heat.Avoid high temperatures during hydrogenation and work-up.

Visualizing the Process

Key Reaction and Side Product

The diagram below illustrates the desired hydrogenation and the common over-alkylation side reaction.

cluster_main Desired Reaction: Hydrogenation cluster_side Common Side Reaction: N-Alkylation A 4-(4-Pyridyl)-1-butanol B 4-(4-Piperidyl)-1-butanol A->B H₂, Pd/C HCl, MeOH B_side 4-(4-Piperidyl)-1-butanol C N-Alkyl-4-(4-piperidyl)-1-butanol (Tertiary Amine) B_side->C R-X Base D N,N-Dialkyl-4-(4-piperidyl)-1-butanolium Salt (Quaternary Salt - Byproduct) C->D R-X (Excess) Over-alkylation

Caption: Main hydrogenation pathway and common N-alkylation side reaction.

Troubleshooting Decision Tree for Hydrogenation

This workflow helps diagnose and solve issues during the catalytic hydrogenation step.

cluster_troubleshoot Troubleshooting Steps Start Start Hydrogenation CheckUptake Is H₂ uptake as expected? Start->CheckUptake CheckTLC Monitor by TLC/LC-MS Is starting material consumed? CheckUptake->CheckTLC Yes Troubleshoot Troubleshoot Reaction CheckUptake->Troubleshoot No Workup Proceed to Work-up & Purification CheckTLC->Workup Yes IncreaseConditions Increase H₂ pressure, temperature, or reaction time CheckTLC->IncreaseConditions No CheckAcid Ensure 1.0-1.1 eq. of acid was added pre-catalyst Troubleshoot->CheckAcid CheckCatalyst Use fresh catalyst or increase loading CheckCatalyst->IncreaseConditions CheckAcid->CheckCatalyst

References

Technical Support Center: A Guide to Resolving Poor Peak Shape in HPLC Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting challenging peak shapes in the HPLC analysis of piperidine-containing compounds. As a class of basic compounds, piperidines are notoriously prone to asymmetrical peaks, particularly peak tailing, which can significantly compromise the accuracy and reliability of your analytical results.[1] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve these common chromatographic issues. We will delve into the root causes of poor peak shape and provide a systematic, field-proven approach to method optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My piperidine compound is exhibiting significant peak tailing. What is the primary cause and where should I start troubleshooting?

A1: Peak tailing for basic compounds like piperidines in reversed-phase HPLC is most commonly caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3] This interaction creates an undesirable mixed-mode retention mechanism, where a fraction of the analyte molecules are retained longer, resulting in an asymmetrical peak.[1]

Your troubleshooting should begin by systematically evaluating the mobile phase, as it is often the simplest and most effective parameter to adjust.

Troubleshooting Workflow for Peak Tailing

Below is a logical workflow to diagnose and resolve peak tailing for piperidine compounds.

G cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Column & Hardware Evaluation cluster_3 Sample & Method Parameters cluster_4 Resolution start Poor Peak Shape (Tailing Factor > 1.2) ph_adjust Adjust Mobile Phase pH start->ph_adjust Start Here additives Incorporate Mobile Phase Additives ph_adjust->additives If tailing persists end Symmetrical Peak Shape Achieved ph_adjust->end Issue Resolved column_select Select Appropriate Column additives->column_select If tailing persists additives->end Issue Resolved hardware_check Check for Extra-Column Volume column_select->hardware_check If tailing persists column_select->end Issue Resolved sample_check Evaluate Sample Solvent & Concentration hardware_check->sample_check If tailing persists hardware_check->end Issue Resolved sample_check->end Final Check G cluster_0 Without Additive cluster_1 With TEA Additive Silica Surface Silica Surface (Si-O⁻) Piperidine Piperidine⁺ Piperidine->Silica Surface Strong Ionic Interaction (Causes Tailing) Silica Surface_TEA Silica Surface (Si-O⁻) TEA TEA⁺ TEA->Silica Surface_TEA Preferential Binding (Masks Silanol) Piperidine_TEA Piperidine⁺ Piperidine_TEA->Silica Surface_TEA Interaction Blocked

References

Technical Support Center: Synthesis of 4-(4-Piperidyl)-1-butanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Piperidyl)-1-butanol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, controlling, and minimizing impurities. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies necessary to achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and offering validated solutions.

Q1: My reaction yield is consistently low, and analysis shows a significant amount of unreacted 4-(4-pyridyl)-1-butanol. What is the likely cause?

A1: Cause & Investigation

This issue almost certainly points to an incomplete or inefficient catalytic hydrogenation of the pyridine ring. The conversion of a pyridine to a piperidine is a robust but sensitive reaction. The primary causes for incomplete conversion are related to the catalyst, hydrogen source, or reaction conditions.

Troubleshooting & Optimization Steps:

  • Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is paramount.

    • Age and Storage: Catalysts can deactivate over time, especially if not stored under an inert atmosphere. Ensure you are using a fresh or properly stored catalyst.

    • Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst. Common poisons include sulfur, thiols, or other strongly coordinating species. Purify the starting 4-(4-pyridyl)-1-butanol if its purity is questionable.

    • Catalyst Loading: Insufficient catalyst loading will lead to slow and incomplete reactions. A typical loading ranges from 5-10 mol% of palladium.

  • Hydrogen Pressure & Delivery:

    • Pressure: While some reductions can proceed at atmospheric pressure, moderate to high pressure (50-500 psi) is often required for complete hydrogenation of the aromatic pyridine ring. Ensure your reactor is maintaining the set pressure.

    • Mass Transfer: Efficient mixing is crucial to ensure good contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. Increase the stirring rate if possible.

  • Reaction Conditions:

    • Temperature: Increasing the temperature (e.g., to 50-80 °C) can improve the reaction rate, but excessive heat may promote side reactions.

    • Solvent: Protic solvents like methanol or ethanol are typically effective. The presence of a small amount of acid (e.g., HCl or acetic acid) can sometimes accelerate the reduction of the pyridinium salt, which forms in situ.

Self-Validating Protocol: Run a small-scale control reaction with a known standard substrate for which your catalyst is active (e.g., hydrogenation of styrene) to confirm the catalyst and system are functioning correctly before committing a large batch of your starting material.

Q2: I've isolated my product, but my mass spectrum shows a significant peak at [M+16]. What is this impurity and how can I avoid it?

A2: Identification and Mechanism

The [M+16] peak corresponds to the molecular weight of your desired product plus an oxygen atom. This is highly indicative of the formation of 4-(1-oxido-4-piperidyl)-1-butanol , the N-oxide of your target compound.

Pyridine N-oxides can be intermediates in some synthetic routes and are readily reduced.[1][2] However, the piperidine nitrogen is also susceptible to oxidation, although it is generally less common during the reductive step itself.

Formation Pathways & Prevention:

  • Starting Material Impurity: The precursor, 4-(4-pyridyl)-1-butanol, can be oxidized to its N-oxide. This impurity would then be reduced to the piperidine N-oxide during hydrogenation. While pyridine rings are relatively stable to oxidation, it can occur.[3]

  • Workup Conditions: Exposure of the free-base piperidine to oxidizing conditions during workup or storage can lead to N-oxide formation.

  • Prevention:

    • Ensure the purity of your starting material.

    • Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Avoid using strong oxidizing agents in any subsequent steps unless the nitrogen is protected.

Remediation: If N-oxide has formed, it can often be reduced back to the parent piperidine. Mild reducing agents can be effective. For instance, procedures using ammonium formate with a Pd/C catalyst are known to efficiently reduce pyridine N-oxides to piperidines and may be adaptable for this purpose.[2]

Diagram: Key Impurity Formation Pathways

G SM 4-(4-Pyridyl)-1-butanol (Starting Material) Pdt 4-(4-Piperidyl)-1-butanol (Desired Product) SM->Pdt Catalytic Hydrogenation (Pd/C, H2) Imp1 Unreacted Starting Material (Incomplete Reduction) SM->Imp1 Inefficient Reaction (e.g., Catalyst Poisoning) SM_N_Oxide Pyridine N-Oxide of SM SM->SM_N_Oxide Oxidation of SM Imp2 4-(1-Oxido-4-piperidyl)-1-butanol (N-Oxide Impurity) Pdt->Imp2 Oxidation (Workup/Storage) SM_N_Oxide->Imp2 Hydrogenation G Start Problem Observed LowYield Low Yield / Incomplete Reaction Start->LowYield UnknownPeak Unknown Peak in Analysis Start->UnknownPeak DarkMixture Dark/Tarry Mixture Start->DarkMixture CheckCatalyst Check Catalyst Activity & Loading LowYield->CheckCatalyst Is catalyst fresh? CheckConditions Check H2 Pressure, Temp & Time LowYield->CheckConditions CheckPurity Check SM Purity (Catalyst Poisons) LowYield->CheckPurity AnalyzeMS Analyze by LC-MS UnknownPeak->AnalyzeMS CheckTemp Review Reaction Temperature DarkMixture->CheckTemp Was temp too high? CheckReagents Check Reagent Purity & Compatibility DarkMixture->CheckReagents Are reagents compatible? CheckCatalyst->CheckConditions Yes CheckConditions->CheckPurity OK CheckMW Check MW of Impurity (e.g., M+16, Dimer...) AnalyzeMS->CheckMW Identify Mass Impurity_N_Oxide Hypothesize Structure (e.g., N-Oxide) CheckMW->Impurity_N_Oxide Impurity_Dimer Hypothesize Structure (e.g., Dimer) CheckMW->Impurity_Dimer Solution_Temp Optimize Temperature CheckTemp->Solution_Temp Solution_Reagents Purify/Change Reagents CheckReagents->Solution_Reagents

References

Validation & Comparative

Validating the purity of 4-(4-Piperidyl)-1-butanol Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the HPLC-Based Purity Validation of 4-(4-Piperidyl)-1-butanol Hydrochloride

In the landscape of pharmaceutical development and quality control, the rigorous assessment of active pharmaceutical ingredient (API) purity is a cornerstone of safety and efficacy. This guide provides an in-depth, scientifically grounded methodology for validating the purity of this compound, a key building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my objective is to not only present a robust High-Performance Liquid Chromatography (HPLC) protocol but also to rationalize the experimental choices and compare this "gold standard" technique with other viable analytical alternatives.

The Criticality of Purity for this compound

This compound is a versatile intermediate. Its purity is paramount, as any contaminants can carry through the synthetic pathway, potentially leading to the formation of toxic byproducts or reducing the final API's therapeutic efficacy. Therefore, a validated, sensitive, and specific analytical method is not just a regulatory requirement but a scientific necessity.

The Premier Choice: Reversed-Phase HPLC

For a polar, water-soluble compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the method of choice. Its wide applicability, high resolution, and compatibility with a variety of detection methods make it exceptionally well-suited for this application.

Mechanism of Separation in RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol). The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

A Validated HPLC Protocol for Purity Determination

This protocol is designed to be a self-validating system, ensuring robustness and reliability.

Instrumentation and Consumables
  • HPLC System: A quaternary gradient HPLC system with a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point due to its versatility.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape for the basic piperidine moiety.

  • Mobile Phase B: 0.1% TFA in acetonitrile. Acetonitrile is chosen for its low UV cutoff and viscosity.

  • Sample Preparation: Dissolve the this compound standard and sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Chromatographic Conditions
ParameterConditionJustification
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 210 nmAs the analyte lacks a strong chromophore, detection at a low UV wavelength is necessary to achieve adequate sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Gradient Elution 5% B to 95% B over 20 minutes, hold for 5 minutesA gradient is essential to elute any potential non-polar impurities that may be present and to ensure the column is clean for the next run.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D System Suitability Test C->D E Inject Standard D->E F Inject Sample E->F G Integrate Peaks F->G H Calculate Purity (% Area) G->H I Generate Report H->I

Caption: HPLC Purity Analysis Workflow.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, a comprehensive understanding of its advantages and disadvantages in comparison to other techniques is crucial for a well-rounded analytical approach.

Analytical TechniquePrincipleAdvantages for 4-(4-Piperidyl)-1-butanol HClDisadvantages for 4-(4-Piperidyl)-1-butanol HCl
HPLC (High-Performance Liquid Chromatography) Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity. Amenable to a wide range of compounds, including polar and non-volatile ones. Well-established and robust.Can be time-consuming. Requires significant solvent consumption.
GC (Gas Chromatography) Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Excellent for volatile impurities. High sensitivity with appropriate detectors (e.g., FID).The analyte is a salt and non-volatile, requiring derivatization, which adds complexity and potential for error. Not suitable for non-volatile impurities.
CE (Capillary Electrophoresis) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency and resolution. Low sample and reagent consumption. Can be faster than HPLC.Lower sensitivity compared to HPLC with UV detection. Reproducibility can be a challenge. Less robust for routine QC applications.

Logical Framework for Method Selection

Method_Selection A Purity Analysis of 4-(4-Piperidyl)-1-butanol HCl B Is the compound volatile? A->B C Is high throughput required? B->C No D Use GC (with derivatization) B->D Yes F Consider CE C->F Yes G Is the highest resolution critical? C->G No E Use HPLC G->E Yes G->F No

Caption: Decision tree for analytical method selection.

Conclusion

For the comprehensive purity validation of this compound, RP-HPLC emerges as the most suitable technique, offering a harmonious balance of resolution, sensitivity, and robustness. While GC and CE present certain advantages in specific contexts, the non-volatile nature of the analyte and the stringent requirements of pharmaceutical quality control firmly establish HPLC as the gold standard. The provided protocol serves as a robust starting point for method development and validation, ensuring the quality and consistency of this critical pharmaceutical intermediate.

The Strategic Advantage of Rigid Linkers: A Comparative Guide to 4-(4-Piperidyl)-1-butanol Based PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] The efficacy of these heterobifunctional molecules hinges on the delicate interplay between their three core components: a warhead to engage the protein of interest (POI), an E3 ligase ligand, and the often-underestimated linker that tethers them. This guide provides an in-depth comparison of PROTACs built with rigid, heterocyclic linkers, specifically those incorporating the 4-(4-piperidyl)-1-butanol moiety and its analogues, against degraders employing more conventional flexible linkers. We will explore how linker architecture profoundly impacts degradation efficiency and provide the experimental frameworks necessary for robust evaluation.

The Linker's Gambit: More Than Just a Spacer

The linker is not a passive tether; it is a critical determinant of a PROTAC's pharmacological properties. Its length, rigidity, and chemical composition dictate the geometry and stability of the crucial ternary complex—the transient structure formed between the POI, the PROTAC, and an E3 ubiquitin ligase.[1] It is the formation of a productive ternary complex that precedes the ubiquitination and subsequent proteasomal degradation of the target protein.

While early PROTAC designs frequently employed flexible polyethylene glycol (PEG) or simple alkyl chains due to their synthetic accessibility, the field is increasingly pivoting towards more rigid structures. Saturated heterocycles, such as piperidine and piperazine, are now recognized for their ability to confer significant advantages.[2] These rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding and thus increasing potency. Furthermore, this rigidity can enhance metabolic stability and improve crucial physicochemical properties like solubility and cell permeability, which are often challenging for these high molecular weight molecules.[3]

The 4-(4-piperidyl)-1-butanol structure represents a key building block in this class, offering a rigid piperidine scaffold extended by a butanol chain. This provides a defined spatial orientation and a versatile attachment point for either the warhead or the E3 ligase ligand.

Mechanism of Action: Orchestrating Degradation

All PROTACs share a common mechanism of action, leveraging the cell's natural protein disposal machinery. The process is catalytic, allowing a single PROTAC molecule to orchestrate the destruction of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., Piperidyl-Butanol Linker) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Binds E3 Ligand Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitin Transfer Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation WB_Workflow cluster_flow Western Blot Workflow start 1. Cell Culture & Plating (e.g., LNCaP cells) treat 2. PROTAC Treatment (Concentration Gradient, 18-24h) start->treat lyse 3. Cell Lysis & Protein Quantification (e.g., BCA Assay) treat->lyse sds 4. SDS-PAGE & Protein Transfer (to PVDF membrane) lyse->sds probe 5. Immunoblotting (Primary & Secondary Antibodies) sds->probe detect 6. Signal Detection (Chemiluminescence) probe->detect analyze 7. Densitometry & Data Analysis (Normalize to Loading Control) detect->analyze end Determine DC₅₀ & Dₘₐₓ analyze->end

References

A Senior Application Scientist's Guide to the In Vitro Validation of PROTACs Synthesized with 4-(4-Piperidyl)-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Inhibition to Induce Degradation

For decades, the dominant paradigm in small molecule drug discovery has been occupancy-driven pharmacology, where a drug binds to a target protein to inhibit its function. However, the advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of "event-driven" pharmacology.[1] Instead of merely blocking a target, PROTACs are engineered to eliminate it entirely by hijacking the cell's own machinery for protein disposal: the Ubiquitin-Proteasome System (UPS).[2][3]

PROTACs are heterobifunctional molecules composed of three distinct parts: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two ends.[4] This unique structure allows the PROTAC to act as a molecular matchmaker, forming a ternary complex between the POI and the E3 ligase.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, after which the PROTAC is released to repeat the cycle.[6] This catalytic mode of action is a key advantage of TPD.[1]

This guide provides an in-depth comparison of the essential in vitro assays required to validate a novel PROTAC, with a specific focus on those synthesized using 4-(4-Piperidyl)-1-butanol, a common and versatile building block for PROTAC linkers.[7][8] We will explore the causality behind experimental choices, provide detailed protocols, and present a logical workflow to build a robust data package for your degrader molecule.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Catalyzes Poly-ubiquitination Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Targets POI for Degradation Degraded Degraded Peptides Proteasome->Degraded Mediates

Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation of the target protein.

The Critical Role of the Linker: A Focus on 4-(4-Piperidyl)-1-butanol

While the warhead and E3 ligase ligand determine what is targeted and how it's targeted, the linker dictates the efficiency and success of the degradation event. The linker's length, rigidity, and chemical properties are not merely a spacer; they are critical for establishing a productive ternary complex geometry that allows for efficient ubiquitination.[9][10]

4-(4-Piperidyl)-1-butanol is a popular building block used to construct aliphatic or alkyl-based linkers.[7][8] Its piperidine ring provides a convenient attachment point, while the butanol chain offers a flexible, four-carbon extension.

Comparison of Common Linker Types:

FeatureAlkyl Linkers (e.g., from 4-(4-Piperidyl)-1-butanol)Polyethylene Glycol (PEG) Linkers
Composition Primarily carbon-hydrogen bondsRepeating ethylene oxide units
Flexibility High conformational flexibilityVery high flexibility
Solubility Generally more hydrophobic (lipophilic)Generally more hydrophilic
Cell Permeability Often favorable due to lipophilicityCan be a challenge if the chain is long
Potential Impact Can promote strong hydrophobic interactions within the ternary complex. The defined length can impose specific geometric constraints.Can improve aqueous solubility of the final PROTAC. The high flexibility may allow the complex to adopt multiple conformations, which can be beneficial or detrimental.

The choice of linker is not trivial. A PROTAC synthesized with a 4-(4-Piperidyl)-1-butanol-derived linker may exhibit different degradation efficiency (DC50) and maximal degradation (Dmax) compared to an analogous PROTAC with a PEG linker of similar length, simply due to the different physicochemical properties imparted by the linker.[10] Therefore, a systematic in vitro validation is essential to characterize and compare these molecules.

The In Vitro Validation Workflow: A Step-by-Step Comparative Guide

A robust validation strategy follows a logical progression, confirming each key event in the PROTAC's mechanism of action. This multi-assay approach is crucial for building a comprehensive understanding of your molecule's performance and for making informed decisions during optimization.

Validation_Workflow Start Novel PROTAC Synthesized Step1 Step 1: Ternary Complex Formation Assay (TR-FRET, SPR, AlphaLISA) Start->Step1 Step2 Step 2: Target Ubiquitination Assay (In Vitro Enzyme Assay, IP-Western) Step1->Step2 Step3 Step 3: Target Degradation Assay (Western Blot, ELISA, NanoBRET™) Step2->Step3 Decision Does PROTAC Induce Specific, Potent Degradation? Step3->Decision Success Advance to Cellular & In Vivo Models Decision->Success Yes Optimize Optimize Linker, Warhead, or E3 Ligand Decision->Optimize No Optimize->Start Re-synthesize

Caption: A decision-making guide for selecting appropriate PROTAC validation assays.

Step 1: Confirming Ternary Complex Formation

The formation of a stable POI-PROTAC-E3 ligase complex is the prerequisite for ubiquitination.[] A key concept here is cooperativity. Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second, is often a hallmark of an effective degrader.[12] Several biophysical techniques can quantify this interaction.

Comparison of Ternary Complex Formation Assays:

AssayPrincipleThroughputKey Information
TR-FRET Proximity-based Förster resonance energy transfer between donor/acceptor-labeled proteins.[13]HighAffinity (Kd), Cooperativity (α), Stoichiometry
AlphaLISA Proximity-based singlet oxygen energy transfer between donor/acceptor beads.[14]HighAffinity (Kd), Cooperativity (α)
SPR / BLI Measures changes in refractive index or light interference upon binding to a sensor chip.[15]MediumAffinity (Kd), Kinetics (kon/koff), Cooperativity (α)
ITC Measures heat changes upon binding, providing a full thermodynamic profile.[15]LowAffinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol describes a generic assay to measure the formation of a ternary complex between a His-tagged POI and a GST-tagged E3 ligase (e.g., VHL or Cereblon complex).

  • Reagent Preparation:

    • Reconstitute fluorescently labeled antibodies (e.g., Tb-cryptate anti-His and d2-labeled anti-GST) in the manufacturer-recommended buffer.

    • Prepare a serial dilution of the PROTAC (e.g., PROTAC-PB) in assay buffer (e.g., PBS with 0.1% BSA).

    • Prepare the His-POI and GST-E3 ligase proteins at 2x the final desired concentration. The optimal concentration should be determined empirically but is often near the Kd of the binary interactions.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the PROTAC serial dilution to each well.

    • Add 5 µL of the 2x His-POI solution to all wells.

    • Add 5 µL of the 2x GST-E3 ligase solution to all wells.

    • Add 5 µL of the antibody mix (Tb-anti-His and d2-anti-GST).

    • Incubate the plate in the dark at room temperature for 1-4 hours.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader. Excite at 340 nm and read emissions at 620 nm (cryptate) and 665 nm (d2).

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000.

  • Data Analysis:

    • Plot the TR-FRET ratio against the PROTAC concentration. A successful ternary complex formation will often yield a "hook effect" or bell-shaped curve, which is characteristic of ternary complex formation and dissociation at high concentrations.[15]

Step 2: Assessing Target Ubiquitination

Confirming that the ternary complex is functional—that is, it leads to the ubiquitination of the POI—is the critical next step.[16] This can be assessed directly in a reconstituted in vitro system or within a cellular context.

Comparison of Ubiquitination Assays:

AssaySystemThroughputKey Information
In Vitro Enzyme Assay Purified E1, E2, E3, Ubiquitin, ATP, POI, and PROTAC.[17]Medium-HighDirect evidence of PROTAC-dependent ubiquitination.
IP-Western Blot Cell lysate. Immunoprecipitate POI, then blot for Ubiquitin.[18]LowConfirms ubiquitination in a cellular environment.
NanoBRET™ Assay Live cells using tagged proteins.[19]HighReal-time, kinetic measurement of ubiquitination in live cells.

Experimental Protocol: In Vitro Ubiquitination Assay

This protocol provides a framework for a biochemical assay to confirm PROTAC-dependent ubiquitination of a target POI by the Cereblon (CRBN) E3 ligase complex.

  • Reaction Setup:

    • On ice, prepare a master mix containing:

      • Ubiquitin Activating Enzyme (E1) (e.g., 50 nM)

      • E2 Conjugating Enzyme (e.g., UBE2D2, 200 nM)

      • E3 Ligase Complex (e.g., DDB1/CUL4A/RBX1/CRBN, 100 nM)

      • Recombinant Target Protein (POI) (e.g., 100 nM)

      • Ubiquitin (e.g., 10 µM)

      • ATP (e.g., 2 mM)

      • Assay Buffer (e.g., Tris-based buffer with MgCl2 and DTT)

  • PROTAC Treatment:

    • Aliquot the master mix into separate tubes.

    • Add the PROTAC (e.g., PROTAC-PB) at various concentrations (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the reactions at 37°C for 60-90 minutes.

  • Quenching and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Resolve the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot analysis using a primary antibody specific to the POI.

  • Interpretation:

    • A successful ubiquitination event will appear as a high-molecular-weight smear or laddering pattern above the band corresponding to the unmodified POI. The intensity of this smear should be dependent on the concentration of the PROTAC.

Step 3: Quantifying Target Protein Degradation

The ultimate goal of a PROTAC is to reduce the cellular levels of the target protein. Western blotting is the gold-standard technique to directly measure this degradation.[2][6] This assay allows for the determination of two key parameters: DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of degradation achieved).[6]

Experimental Protocol: Western Blot for PROTAC-Mediated Degradation

This protocol is designed to be self-validating by including essential controls.

  • Cell Culture and Treatment:

    • Plate cells that endogenously express the POI at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of your PROTAC (e.g., PROTAC-PB). Include the following crucial controls:

      • Vehicle Control: (e.g., 0.1% DMSO) to establish baseline POI levels.

      • Negative Control: A structurally similar but inactive version of the PROTAC (e.g., an epimer of the E3 ligase ligand) to demonstrate that degradation requires specific engagement of the UPS.

      • Proteasome Inhibitor Control: Co-treat cells with a high concentration of the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132). A rescue of POI levels confirms that degradation is proteasome-dependent.[20]

  • Cell Lysis:

    • After the desired treatment time (e.g., 18-24 hours), wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Resolve the proteins and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody against the POI.

    • Crucially, also probe for a loading control protein (e.g., β-actin, GAPDH) to normalize for any loading inaccuracies.[18]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis and Quantification:

    • Quantify the band intensities for the POI and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the POI signal to the loading control signal for each lane.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein versus the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Interpreting the Data: A Comparative Case Study

Imagine we have synthesized two PROTACs targeting the same POI. Both use the same warhead and E3 ligase ligand but differ in the linker. PROTAC-PB uses a linker derived from 4-(4-piperidyl)-1-butanol, while PROTAC-PEG uses a PEG4 linker. The in vitro validation yields the following data:

ParameterPROTAC-PB (Alkyl Linker)PROTAC-PEG (PEG Linker)Interpretation
Ternary Complex Kd (TR-FRET) 50 nM120 nMPROTAC-PB forms a more stable ternary complex, possibly due to favorable hydrophobic interactions imparted by the alkyl linker.
In Vitro Ubiquitination +++ (Strong laddering at 100 nM)+ (Weak laddering at 1 µM)The more stable complex formed by PROTAC-PB leads to more efficient ubiquitination of the target.
Cellular Degradation DC50 75 nM850 nMThe higher efficiency in complex formation and ubiquitination translates directly to more potent degradation in cells.
Cellular Degradation Dmax 95%80%PROTAC-PB achieves a greater maximal level of degradation.

In this hypothetical case, the choice of the 4-(4-piperidyl)-1-butanol-derived linker resulted in a significantly more potent PROTAC. This underscores the necessity of a comprehensive, multi-assay validation approach to understand the structure-activity relationships that govern PROTAC efficacy.

References

A Senior Application Scientist's Guide to Supplier Qualification: A Comparative Analysis of 4-(4-Piperidyl)-1-butanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the exacting world of pharmaceutical research and development, the quality of a chemical building block is not merely a parameter—it is the bedrock of reproducible, reliable, and ultimately successful outcomes. This guide presents a comprehensive comparative analysis of 4-(4-Piperidyl)-1-butanol Hydrochloride (CAS No. 199475-41-7), a versatile piperidine derivative used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] We will explore the critical importance of rigorous supplier qualification and provide a detailed, field-proven framework for evaluating this compound from different commercial sources. Through a series of analytical tests, from basic physical characterization to advanced spectroscopic and chromatographic methods, this guide equips researchers, scientists, and drug development professionals with the tools to make informed decisions, ensuring the integrity and success of their scientific endeavors.

Introduction: The Unseen Variable in Your Research

This compound is a key intermediate in medicinal chemistry, often employed in the synthesis of compounds targeting the central nervous system.[1] Its molecular structure, featuring a piperidine ring and a butanol chain, makes it a versatile scaffold.[1] However, the journey from a supplier's shelf to a pivotal role in a multi-step synthesis is fraught with potential variability. The purity, consistency, and impurity profile of this starting material can have a profound and often underestimated impact on reaction yields, downstream purification efforts, and the biological activity of the final compound.[3][4][5]

The Imperative of Supplier Qualification

In pharmaceutical development, every component, no matter how seemingly insignificant, must be rigorously controlled.[4] The quality of analytical reagents and starting materials is a cornerstone of Good Manufacturing Practices (GMP) and is essential for regulatory compliance.[4][7] Substandard reagents can introduce impurities that may be difficult to remove, potentially leading to side reactions or impacting the safety and efficacy of the final drug product.[3][5]

This comparative analysis will simulate the qualification process for this compound from three hypothetical suppliers: Supplier A (Premium Grade) , Supplier B (Standard Grade) , and Supplier C (Bulk/Economy Grade) . We will employ a suite of analytical techniques to build a comprehensive quality profile for each.

A Multi-Faceted Analytical Approach for Qualification

A robust qualification protocol relies on a battery of orthogonal analytical methods, each providing a unique piece of the quality puzzle. No single technique can provide a complete picture.

Initial Physical and Chemical Assessments

These foundational tests are rapid, cost-effective, and can provide immediate red flags regarding gross impurities or incorrect material.

  • Appearance and Solubility: A visual inspection for color and form, followed by solubility checks in relevant solvents (e.g., water, methanol).

  • Melting Point Analysis: A classic technique to assess purity. Impurities typically depress and broaden the melting point range.[8][9][10][11] A sharp, narrow melting range is indicative of high purity.[11]

Identity Confirmation

It is paramount to confirm that the material is, in fact, this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides a molecular "fingerprint" by identifying the functional groups present in the molecule.[12][13] The resulting spectrum should be compared against a known reference standard.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation.[14][15][16][17][18] They provide detailed information about the chemical environment of each proton and carbon atom, confirming the compound's identity and revealing the presence of structurally similar impurities.[14][18]

Purity and Impurity Profiling

This is the most critical phase of the analysis, quantifying the purity of the compound and identifying any contaminants.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis of small molecules.[19][20][21][22] Typically performed in reversed-phase mode with UV detection, HPLC separates the main compound from any impurities, allowing for precise quantification.[19][22]

  • Water Content (Karl Fischer Titration): Water is a common impurity that can affect reaction stoichiometry and product stability. Karl Fischer titration is the gold standard for accurately determining water content.[23][24][25][26][27]

  • Residual Solvent Analysis (Headspace Gas Chromatography): Organic volatile impurities from the manufacturing process must be identified and quantified to ensure they are below safety limits defined by guidelines such as USP <467>.[7][28][29][30]

Comparative Data Analysis: A Hypothetical Case Study

The following tables summarize the hypothetical analytical results for this compound from our three suppliers.

Table 1: Physical and Chemical Properties

Parameter Supplier A (Premium) Supplier B (Standard) Supplier C (Economy) Acceptance Criteria
Appearance White crystalline solidWhite to off-white powderYellowish powderWhite to off-white solid
Solubility (in Water) Freely solubleSolubleSparingly solubleSoluble to freely soluble
Melting Point 158.5 - 160.0 °C155.0 - 159.5 °C149.0 - 156.0 °C158 - 162 °C (sharp range)

Table 2: Identity Confirmation

Technique Supplier A (Premium) Supplier B (Standard) Supplier C (Economy) Result
FTIR Spectrum matches referenceSpectrum matches referenceSpectrum shows additional peaksPass / Pass / Fail
¹H NMR Structure confirmedStructure confirmedStructure confirmed, minor unknown signalsPass / Pass / Investigate

Table 3: Purity and Impurity Profile

Parameter Supplier A (Premium) Supplier B (Standard) Supplier C (Economy) Acceptance Criteria
Purity (HPLC) 99.8%99.2%97.5%≥ 99.0%
Largest Impurity (HPLC) 0.08%0.35%1.2%≤ 0.2%
Total Impurities (HPLC) 0.20%0.80%2.5%≤ 1.0%
Water Content (Karl Fischer) 0.15%0.45%1.8%≤ 0.5%
Residual Solvents (GC) Methanol: 150 ppmMethanol: 800 ppmMethanol: 2500 ppm, Acetone: 600 ppmMethanol ≤ 3000 ppm, Acetone ≤ 5000 ppm

Interpretation and Recommendations

Based on the hypothetical data, a clear quality hierarchy emerges:

  • Supplier A (Premium Grade): This material meets all acceptance criteria with excellent results. The high purity, low impurity levels, and low water content make it the ideal choice for sensitive applications, such as late-stage drug development or reference standard preparation, where consistency and reliability are paramount.

  • Supplier B (Standard Grade): This material meets the basic purity requirements but has a higher level of a single impurity and slightly elevated water content. It could be suitable for early-stage research or process development where cost is a consideration and the impact of the known impurities can be monitored and controlled.

  • Supplier C (Economy Grade): This material fails on multiple fronts. The yellowish appearance, broad melting point, additional FTIR peaks, and high levels of impurities and water indicate a low-quality product. The presence of unidentified signals in the NMR and a major impurity peak in the HPLC are significant concerns. Using this material would pose a high risk to experimental reproducibility and could introduce unknown variables into the research, making it unsuitable for most pharmaceutical applications.

Visualizing the Workflow

A structured workflow is essential for a systematic and efficient qualification process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Identity Verification cluster_2 Phase 3: Purity & Impurity Profiling cluster_3 Phase 4: Decision A Receive Samples (Supplier A, B, C) B Visual & Solubility Inspection A->B C Melting Point Analysis B->C D FTIR Spectroscopy C->D E NMR Spectroscopy (¹H, ¹³C) D->E F HPLC Purity E->F G Karl Fischer (Water Content) F->G H GC Headspace (Residual Solvents) G->H I Data Review & Comparison H->I J Qualify Supplier I->J Meets Specs K Reject Supplier I->K Fails Specs

Caption: Supplier Qualification Workflow

Detailed Experimental Protocols

7.1. HPLC Method for Purity Analysis

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile.

7.2. ¹H NMR Spectroscopy

  • Solvent: Deuterated Methanol (CD₃OD)

  • Concentration: ~5 mg/mL

  • Instrument: 400 MHz NMR Spectrometer

  • Procedure: Dissolve the sample in the deuterated solvent, transfer to an NMR tube, and acquire the spectrum according to standard instrument protocols. Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate signals and assign peaks based on known chemical shifts for the structure.

7.3. Karl Fischer Titration (Volumetric)

  • Instrument: Volumetric Karl Fischer Titrator

  • Reagent: One-component Karl Fischer reagent (e.g., Hydranal-Composite 5)

  • Solvent: Anhydrous Methanol

  • Procedure:

    • Standardize the titrant using a certified water standard.

    • Accurately weigh an appropriate amount of the sample directly into the titration vessel.

    • Titrate to the endpoint. The instrument will calculate the water content as a percentage.

Conclusion

The quality of starting materials is a non-negotiable prerequisite for high-quality research. This comparative guide demonstrates a systematic approach to qualifying suppliers for a critical building block, this compound. By integrating simple physical tests with powerful analytical techniques like HPLC and NMR, researchers can gain a comprehensive understanding of material quality, identify potential risks, and make data-driven procurement decisions. Investing time in rigorous supplier qualification is an investment in the validity, reproducibility, and ultimate success of your research and development programs.

References

The Piperidine Linker: A Small Scaffold with a Large Impact on Oral Bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Pharmacokinetic Relationships

In the intricate dance of drug design, the linker element, though often perceived as a simple tether, plays a pivotal role in dictating the ultimate therapeutic success of a molecule. Among the myriad of linker motifs, the piperidine scaffold has emerged as a particularly valuable component, prized for its ability to impart structural rigidity and favorable physicochemical properties.[1][2] This guide provides an in-depth comparison of how subtle variations within piperidine linkers can profoundly influence a drug's oral bioavailability, drawing upon experimental data to illuminate the critical structure-activity relationships (SAR) that govern a compound's journey through the body.[3][4]

The rationale for focusing on the piperidine moiety stems from its frequent appearance in a wide array of approved pharmaceuticals.[5][6] Its saturated, six-membered ring structure offers a predictable and conformationally constrained scaffold that can orient functional groups in a precise three-dimensional arrangement, enhancing interactions with biological targets.[1] Furthermore, the nitrogen atom within the piperidine ring provides a handle for modulating key properties such as basicity (pKa) and lipophilicity (logP), both of which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] Understanding how to strategically modify the piperidine linker is therefore paramount for any researcher aiming to optimize the pharmacokinetic performance of their drug candidates.

The Influence of Piperidine Substitution on Physicochemical Properties and Bioavailability

The strategic placement of substituents on the piperidine ring can dramatically alter a molecule's physicochemical properties, which in turn has a direct and predictable impact on its oral bioavailability. By examining key parameters such as lipophilicity (logP) and basicity (pKa), we can begin to understand the causal relationships behind these changes.

Lipophilicity (logP)

The addition of alkyl groups to the piperidine ring generally increases its lipophilicity.[9] This can have a dual effect on bioavailability. On one hand, increased lipophilicity can enhance a drug's ability to passively diffuse across the lipid-rich membranes of the intestinal epithelium, a key step in oral absorption.[9] However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and greater susceptibility to metabolic enzymes, all of which can negatively impact bioavailability.[10]

Basicity (pKa)

The position of substituents on the piperidine ring also influences the basicity of the nitrogen atom.[9] The pKa of a drug is a critical factor in its absorption, as it determines the degree of ionization at different physiological pH values. For a drug to be well-absorbed in the gastrointestinal tract, it typically needs to exist in a predominantly non-ionized form to facilitate membrane permeation. Therefore, subtle tuning of the piperidine nitrogen's pKa through substitution can be a powerful tool for optimizing oral absorption.[11]

The following diagram illustrates the key factors influenced by piperidine linker modifications that collectively determine a drug's oral bioavailability.

G cluster_0 Piperidine Linker Modifications cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic Parameters Ring Substitution Ring Substitution Lipophilicity (logP) Lipophilicity (logP) Ring Substitution->Lipophilicity (logP) Basicity (pKa) Basicity (pKa) Ring Substitution->Basicity (pKa) Stereochemistry Stereochemistry Metabolic Stability Metabolic Stability Stereochemistry->Metabolic Stability Attachment Points Attachment Points Solubility Solubility Attachment Points->Solubility Absorption Absorption Lipophilicity (logP)->Absorption Basicity (pKa)->Absorption Solubility->Absorption Metabolism Metabolism Metabolic Stability->Metabolism Oral Bioavailability Oral Bioavailability Absorption->Oral Bioavailability Distribution Distribution Distribution->Oral Bioavailability Metabolism->Oral Bioavailability Excretion Excretion Excretion->Oral Bioavailability

Caption: Impact of Piperidine Linker Modifications on Bioavailability.

Comparative Analysis of Piperidine Linkers: Experimental Data

The following table summarizes experimental data from various studies, illustrating how different piperidine linker strategies affect key pharmacokinetic parameters. It is important to note that direct head-to-head comparisons are not always available in the literature, and the data presented here is a synthesis of findings from different drug discovery programs. The insights gained, however, provide a valuable framework for rational linker design.

Compound/Linker TypeKey Structural FeatureCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (Intrinsic Clearance, µL/min/mg protein)Oral Bioavailability (F%) in RatsReference
Series A: DPP4 Inhibitors [12]
Analog 38Open-chain urea linkerModerate--[12]
Analog 41Rigid pyrimidine linkerHigh--[12]
Series B: GnRH Antagonists [13]
Unsubstituted Piperidine--High ClearanceLow[13]
6-Trifluoromethyl PiperidineCF3 group at 6-position-Reduced ClearanceIncreased[13]
Series C: NNRTI [14][15]
PNU-1036573-alkylpyridine substitution-High Clearance~Delavirdine[14][15]
Series D: General Isomers [9]
PiperidineUnsubstitutedPredicted: ModeratePredicted: Low-[9]
2-MethylpiperidineMethyl at 2-positionPredicted: Moderate to High--[9]
3-MethylpiperidineMethyl at 3-positionPredicted: Moderate to High--[9]
4-MethylpiperidineMethyl at 4-positionPredicted: Moderate to HighPredicted: Higher than 2/3-Me-[9]

Key Insights from the Data:

  • Rigidity Enhances Permeability: In the DPP4 inhibitor series, replacing a flexible urea linker with a more rigid pyrimidine linker dramatically improved potency, which is often correlated with better cell permeability and target engagement.[12]

  • Blocking Metabolic Hotspots: The introduction of a trifluoromethyl group at the 6-position of the piperidine ring in the GnRH antagonist series effectively blocked a site of metabolism, leading to reduced clearance and a significant increase in oral bioavailability.[13]

  • Substitution Position Matters: The non-nucleoside reverse transcriptase inhibitor (NNRTI) PNU-103657, which features a 3-alkylpyridine substitution, demonstrated oral bioavailability in rats comparable to the marketed drug delavirdine, highlighting the importance of the substitution pattern on the piperidine-linked aromatic ring.[14][15]

  • Alkyl Substitution Increases Lipophilicity and Predicted Permeability: In silico predictions for simple piperidine isomers suggest that the addition of a methyl group increases lipophilicity and is expected to enhance passive diffusion across cell membranes.[9] The 4-position is often predicted to be more metabolically stable than the 2- or 3-positions.[9]

The following workflow outlines a typical experimental approach for evaluating and comparing different piperidine linkers in a drug discovery program.

G A Design & Synthesis of Piperidine Linker Analogs B In Vitro Physicochemical Profiling (pKa, logP, Solubility) A->B C In Vitro ADME Assays B->C D Caco-2 Permeability Assay C->D E PAMPA C->E F Microsomal Stability Assay C->F G In Vivo Pharmacokinetic Study in Rats (IV and PO dosing) D->G E->G F->G H Data Analysis & SAR Correlation G->H I Lead Candidate Selection H->I

Caption: Experimental Workflow for Piperidine Linker Optimization.

Experimental Protocols

In Vitro Permeability Assessment: Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[16][17] The assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express key drug transporters, thus mimicking the intestinal epithelial barrier.[18]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in appropriate media and conditions.

    • Seed the cells onto permeable Transwell® inserts and allow them to differentiate for approximately 21 days to form a confluent monolayer.[17]

  • Monolayer Integrity Check:

    • Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the acceptable range for the cell line (typically >200 Ω·cm²).[19]

    • Alternatively, the permeability of a low-permeability marker, such as Lucifer Yellow, can be measured.[17]

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (typically at a concentration of 10 µM in HBSS) to the apical (donor) compartment.[16]

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[16]

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Efflux Assessment (Basolateral to Apical - B to A):

    • To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug transport across the monolayer.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the drug in the donor compartment.[17]

    • The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

In Vitro Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, non-cell-based assay that measures the permeability of a compound across an artificial lipid membrane, providing a measure of passive diffusion.[20][21]

Step-by-Step Methodology:

  • Preparation of the PAMPA "Sandwich":

    • The assay is performed in a 96-well plate format, consisting of a donor plate and an acceptor plate.

    • The filter membrane of the donor plate is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.[22]

  • Permeability Experiment:

    • Fill the acceptor plate wells with buffer solution (e.g., PBS at pH 7.4).[23]

    • Add the test compound solution to the donor plate wells.

    • Place the donor plate on top of the acceptor plate to form a "sandwich".[20]

    • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[22]

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Permeability (Pe):

    • The effective permeability (Pe) is calculated based on the change in concentration in the donor and acceptor wells over time.

In Vivo Pharmacokinetic Study in Rats

In vivo pharmacokinetic studies in animal models, such as rats, are essential for determining the oral bioavailability of a drug candidate.[24]

General Study Design:

  • Animal Model:

    • Use a sufficient number of healthy adult rats (e.g., Sprague-Dawley) for each treatment group to ensure statistical power.[25]

  • Dosing:

    • Intravenous (IV) Administration: Administer a single IV dose of the test compound to one group of rats. This allows for the determination of key pharmacokinetic parameters such as clearance and volume of distribution, and serves as the reference for calculating absolute oral bioavailability.

    • Oral (PO) Administration: Administer a single oral dose of the test compound (typically via gavage) to another group of rats.

  • Blood Sampling:

    • Collect serial blood samples from each animal at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis:

    • Process the blood samples to obtain plasma.

    • Analyze the concentration of the test compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time data for both IV and PO administration.

    • Calculate key pharmacokinetic parameters, including:

      • Area Under the Curve (AUC)

      • Maximum Concentration (Cmax)

      • Time to Maximum Concentration (Tmax)

      • Half-life (t½)

      • Clearance (CL)

      • Volume of Distribution (Vd)

  • Bioavailability Calculation:

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Conclusion

The piperidine linker, while a seemingly simple structural element, exerts a profound influence on the oral bioavailability of a drug. Through strategic modifications of the piperidine ring, medicinal chemists can fine-tune a molecule's physicochemical properties to optimize its absorption, distribution, metabolism, and excretion profile. By understanding the fundamental principles of how substitutions on the piperidine scaffold impact lipophilicity, basicity, and metabolic stability, researchers can make more informed decisions in the design of new drug candidates with improved pharmacokinetic properties. The judicious application of in vitro assays such as Caco-2 and PAMPA, in conjunction with in vivo pharmacokinetic studies, provides a robust framework for systematically evaluating and optimizing piperidine linkers to unlock their full potential in the development of orally bioavailable therapeutics.

References

The Linker's Crucial Choice: A Head-to-Head Study of 4-(4-Piperidyl)-1-butanol versus PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals in the Field of Targeted Protein Degradation

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of disease-causing proteins by hijacking the cell's ubiquitin-proteasome system. While the selection of ligands for the target protein and the E3 ligase is paramount, the linker connecting these two entities is far from a passive spacer. Its composition, length, and flexibility profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth, data-driven comparison of two popular linker classes: the rigid, piperidine-based linkers exemplified by 4-(4-Piperidyl)-1-butanol, and the flexible, hydrophilic polyethylene glycol (PEG) linkers.

The Great Debate: Rigidity vs. Flexibility in PROTAC Design

The choice between a rigid and a flexible linker is a critical decision in PROTAC development, with each strategy offering distinct advantages and disadvantages. Rigid linkers, such as those incorporating piperidine or piperazine moieties, can pre-organize the PROTAC into a bioactive conformation that is optimal for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] This can lead to enhanced degradation potency and improved metabolic stability.[3] Conversely, flexible linkers, most commonly composed of PEG or alkyl chains, provide a higher degree of conformational freedom, which can be advantageous in allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination.[2] The hydrophilicity of PEG linkers can also enhance the aqueous solubility and cell permeability of the PROTAC molecule.[4]

This guide will delve into a head-to-head comparison of these two linker philosophies, using experimental data from studies on Poly(ADP-ribose) polymerase 1 (PARP1) degraders to illustrate the impact of linker choice on PROTAC performance.

Mechanism of Action: A Tale of Two Linkers

The fundamental mechanism of action for all PROTACs involves the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein. However, the nature of the linker can significantly influence the efficiency of this process.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

A rigid linker, like one derived from 4-(4-Piperidyl)-1-butanol, is thought to reduce the entropic penalty associated with ternary complex formation by limiting the number of available conformations. This can lead to a more stable complex and, consequently, more efficient ubiquitination. In contrast, a flexible PEG linker allows for a broader range of motion, which may be necessary to accommodate the specific topographies of the target protein and E3 ligase, facilitating the optimal positioning for ubiquitin transfer.

Head-to-Head Comparison: PARP1 Degraders

To provide a concrete example of the impact of linker choice, we will examine the performance of two PARP1-targeting PROTACs. PARP1 is a key enzyme in the DNA damage response, and its degradation is a promising anti-cancer strategy.

Table 1: Performance Comparison of PARP1-Targeting PROTACs

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
HY-168722 (Piperidine-based)PARP1Thalidomide58.14Not ReportedSW-620[5]
D6 (Nitrogen Heterocyclic)PARP1CRBN25.23Not ReportedMDA-MB-231[5]
iRucaparib-AP5 (PEG-based)PARP1CRBNNot Directly ReportedNot ReportedNot Reported[5]

Note: The data presented is based on information from a secondary source and the original research articles should be consulted for detailed experimental conditions. The DC50 for iRucaparib-AP5 was not explicitly stated in the comparative table, but the context suggests it is a potent degrader.

The available data, though limited, suggests that the nitrogen heterocyclic linker in D6 results in a more potent PARP1 degrader (lower DC50) compared to the piperidine-based linker in HY-168722 . While a direct DC50 value for the PEG-based iRucaparib-AP5 is not provided in this specific comparison, the development of iRucaparib as a potent PARP1 degrader highlights the utility of flexible linkers in achieving efficient degradation.[6]

Physicochemical and Pharmacokinetic Considerations

Beyond degradation efficiency, the linker's composition significantly influences the drug-like properties of a PROTAC.

Table 2: Comparative Physicochemical and Pharmacokinetic Properties

Property4-(4-Piperidyl)-1-butanol (Rigid)PEG Linkers (Flexible)
Solubility Can be enhanced by protonation of the piperidine nitrogen.[3]Generally high due to the hydrophilic nature of the ethylene glycol units.[4]
Permeability Can be improved by reducing the polar surface area and increasing rigidity.[1][7]Can be a trade-off; increased hydrophilicity may reduce passive permeability.[1]
Metabolic Stability Generally higher due to the rigid, cyclic structure being less prone to metabolism.[3]Can be susceptible to oxidative metabolism.
Conformational Flexibility Low, pre-organizes the molecule for ternary complex formation.[2]High, allows for adaptation to protein surfaces.[2]

The successful clinical development of PROTACs like ARV-110 , which utilizes a short and rigid piperidine-piperazine linker, underscores the importance of linker rigidity in achieving favorable pharmacokinetic profiles.[1]

Experimental Protocols

To aid researchers in the evaluation of different linker strategies, we provide the following representative experimental protocols.

PROTAC Synthesis: A Modular Approach

The synthesis of PROTACs typically involves a modular approach where the warhead, linker, and E3 ligase ligand are coupled together. The choice of linker will dictate the specific synthetic route.

PROTAC_Synthesis_Workflow cluster_0 Synthesis Workflow Warhead Warhead (Target Ligand) PROTAC Final PROTAC Warhead->PROTAC Coupling Linker Linker (e.g., 4-(4-Piperidyl)-1-butanol or PEG) Linker->PROTAC Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Coupling

Caption: A simplified workflow for PROTAC synthesis.

Protocol 1: Synthesis of a PROTAC with a 4-(4-Piperidyl)-1-butanol Linker

This protocol outlines a general procedure for incorporating the 4-(4-Piperidyl)-1-butanol linker.

  • Functionalization of the Linker: The hydroxyl group of 4-(4-Piperidyl)-1-butanol is typically activated, for example, by conversion to a mesylate or tosylate, to facilitate coupling with the warhead or E3 ligase ligand. The piperidine nitrogen can be protected with a suitable protecting group (e.g., Boc) if necessary.

  • Coupling to the First Ligand: The activated linker is reacted with either the warhead or the E3 ligase ligand, typically through a nucleophilic substitution reaction.

  • Deprotection (if applicable): If a protecting group was used on the piperidine nitrogen, it is removed under appropriate conditions.

  • Coupling to the Second Ligand: The free piperidine nitrogen is then coupled to the second ligand, often via an amide bond formation or a reductive amination reaction.

  • Purification: The final PROTAC is purified using standard chromatographic techniques, such as flash chromatography or preparative HPLC.

Protocol 2: Synthesis of a PROTAC with a PEG Linker

This protocol describes a general method for incorporating a PEG linker.

  • Selection of a Bifunctional PEG Linker: A PEG linker with appropriate functional groups at each end (e.g., a carboxylic acid and an amine, or an azide and an alkyne for click chemistry) is selected based on the desired coupling chemistry.

  • First Coupling Reaction: One end of the PEG linker is reacted with the warhead or the E3 ligase ligand.

  • Second Coupling Reaction: The other end of the PEG linker is then coupled to the second ligand.

  • Purification: The final PROTAC is purified using chromatographic methods.

Cellular Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

  • Cell Culture and Treatment: Plate cells in appropriate culture vessels and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.

Conclusion: A Balancing Act

The choice between a rigid 4-(4-Piperidyl)-1-butanol-based linker and a flexible PEG linker is a nuanced decision that depends on the specific target protein, the E3 ligase being recruited, and the desired pharmacokinetic properties of the final PROTAC molecule. While rigid linkers can offer advantages in terms of pre-organizing the molecule for optimal ternary complex formation and improved metabolic stability, flexible linkers provide adaptability and can enhance solubility.

The head-to-head comparison of PARP1 degraders, although not exhaustive, highlights that both linker strategies can yield potent degraders. Ultimately, the optimal linker must be determined empirically through the synthesis and evaluation of a library of PROTACs with varying linker compositions and lengths. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate these critical structure-activity relationships and advance the rational design of next-generation targeted protein degraders.

References

Assessing the Metabolic Stability of the 4-(4-Piperidyl)-1-butanol Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the metabolic stability of a new chemical entity is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and toxicity. This guide provides an in-depth technical assessment of the metabolic stability of the 4-(4-Piperidyl)-1-butanol moiety, a structural motif increasingly encountered in medicinal chemistry. We will explore its inherent metabolic liabilities, compare it with structurally related analogs, and provide detailed experimental protocols for its evaluation.

The Structural and Metabolic Context of 4-(4-Piperidyl)-1-butanol

The 4-(4-Piperidyl)-1-butanol moiety combines two key structural features: a piperidine ring and a butanol side chain. The piperidine ring is a common scaffold in medicinal chemistry, valued for its ability to confer desirable physicochemical properties such as aqueous solubility and the potential for specific interactions with biological targets.[1] However, it is also susceptible to metabolic transformations. The butanol side chain, a primary alcohol, presents its own set of metabolic pathways. Understanding the interplay between these two components is crucial for predicting the overall metabolic fate of molecules containing this moiety.

Anticipated Metabolic Pathways

The metabolic fate of a drug molecule is primarily determined by the action of drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II reactions.[2][3] For the 4-(4-Piperidyl)-1-butanol moiety, the following metabolic pathways are anticipated:

  • Piperidine Ring Metabolism: The piperidine ring is relatively metabolically stable, but it can undergo several transformations.[1]

    • N-Dealkylation: If the piperidine nitrogen is substituted, N-dealkylation is a common metabolic route, often catalyzed by CYP3A4.[4][5]

    • Ring Oxidation: Oxidation of the carbon atoms within the piperidine ring can lead to the formation of lactams.[6] This can occur at positions alpha to the nitrogen.

    • Ring Opening: Enzymatic reactions can lead to the cleavage of the piperidine ring.[6]

  • Butanol Side Chain Metabolism: The primary alcohol of the butanol side chain is a prime target for metabolic enzymes.

    • Oxidation: Primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids.[7] This process is often initiated by alcohol dehydrogenases and aldehyde dehydrogenases.[8]

    • Glucuronidation: The hydroxyl group can undergo conjugation with glucuronic acid, a Phase II reaction catalyzed by UGTs, to form a more water-soluble glucuronide metabolite.[2]

The interplay of these pathways will determine the overall metabolic stability of a compound containing the 4-(4-Piperidyl)-1-butanol moiety.

Experimental Assessment of Metabolic Stability

To experimentally assess the metabolic stability of the 4-(4-Piperidyl)-1-butanol moiety, in vitro assays using liver subcellular fractions are the industry standard.[9] These assays provide a reliable and high-throughput method to determine a compound's intrinsic clearance.[10]

In Vitro Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs.[10] This assay is a cornerstone for evaluating oxidative metabolism.

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 1 mg/mL in phosphate buffer.

  • Incubation:

    • Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an equal volume of the NRS solution.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the disappearance of the parent compound over time using LC-MS/MS.

The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percentage remaining versus time. The intrinsic clearance (CLint) is then calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

dot

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Test Compound Stock mix Mix Compound & Microsomes prep_compound->mix prep_buffer Phosphate Buffer prep_microsomes Liver Microsomes prep_buffer->prep_microsomes prep_nrs NADPH Regenerating System start_reaction Add NRS to Initiate prep_nrs->start_reaction prep_microsomes->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Quench at Time Points incubate->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ & CLint analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

In Vitro S9 Fraction Stability Assay

The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[4] This allows for the assessment of both Phase I and Phase II metabolic pathways in a single assay.[4]

The protocol for an S9 stability assay is similar to the microsomal stability assay, with the key difference being the use of S9 fraction instead of microsomes and the inclusion of cofactors for both Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation) reactions.[4]

Comparative Metabolic Stability Analysis

To provide a practical context, we will compare the metabolic stability of the 4-(4-Piperidyl)-1-butanol moiety (Compound A) with two structurally related analogs:

  • Compound B: 4-(1-Methyl-4-piperidyl)-1-butanol (N-methylated analog)

  • Compound C: 4-(4-Piperidyl)butanoic acid (oxidized butanol chain)

The following table presents hypothetical, yet realistic, data from a human liver microsomal stability assay. This data is for illustrative purposes to demonstrate how structural modifications can impact metabolic stability.

CompoundStructuret½ (min)CLint (µL/min/mg protein)
A 4-(4-Piperidyl)-1-butanol4515.4
B 4-(1-Methyl-4-piperidyl)-1-butanol2527.7
C 4-(4-Piperidyl)butanoic acid> 60< 11.6

Interpretation of Comparative Data:

  • Compound A (Parent Moiety): Exhibits moderate metabolic stability. The primary sites of metabolism are likely the butanol side chain (oxidation and/or glucuronidation) and potentially the piperidine ring.

  • Compound B (N-methylated analog): Shows a decrease in metabolic stability (shorter t½, higher CLint) compared to Compound A. The addition of the N-methyl group introduces a new potential site for N-dealkylation, a rapid metabolic pathway often mediated by CYP3A4.[4][5]

  • Compound C (Oxidized analog): Demonstrates significantly higher metabolic stability. The butanol side chain has been pre-oxidized to a carboxylic acid. Carboxylic acids are generally less susceptible to further oxidative metabolism and are primarily cleared by conjugation reactions.

dot

metabolic_pathways cluster_metabolism Metabolic Transformations A Compound A 4-(4-Piperidyl)-1-butanol oxidation Oxidation A->oxidation Butanol Chain B Compound B 4-(1-Methyl-4-piperidyl)-1-butanol ndealkylation N-Dealkylation B->ndealkylation Piperidine-N C Compound C 4-(4-Piperidyl)butanoic acid oxidation->C Forms Carboxylic Acid

Caption: Comparative metabolic pathways of the target moiety and its analogs.

Strategies to Enhance Metabolic Stability

For drug candidates containing the 4-(4-Piperidyl)-1-butanol moiety that exhibit suboptimal metabolic stability, several strategies can be employed to mitigate metabolic liabilities:

  • Blocking Sites of Metabolism: Introducing substituents at or near metabolically labile positions can sterically hinder enzyme access. For example, strategic fluorination of the piperidine ring can enhance metabolic stability.[11]

  • Modulating Electronic Properties: The introduction of electron-withdrawing groups can deactivate aromatic rings towards oxidation.[12] While the piperidine ring is not aromatic, similar principles can apply to reduce the reactivity of adjacent carbons.

  • Bioisosteric Replacement: Replacing the piperidine ring with a more metabolically stable heterocycle, such as a morpholine, can be a viable strategy.[6]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow the rate of metabolism due to the kinetic isotope effect.[13]

Conclusion

The 4-(4-Piperidyl)-1-butanol moiety presents a moderate metabolic stability profile, with potential liabilities at both the piperidine ring and the butanol side chain. A thorough understanding of its metabolic pathways, facilitated by robust in vitro assays, is essential for the successful development of drug candidates containing this scaffold. By employing rational design strategies to block or modulate sites of metabolism, researchers can enhance the metabolic stability of these compounds, thereby improving their pharmacokinetic properties and increasing their likelihood of clinical success. This guide provides a framework for the systematic assessment and optimization of the metabolic stability of this important chemical motif.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-(4-Piperidyl)-1-butanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like 4-(4-Piperidyl)-1-butanol Hydrochloride, a piperidine derivative with potential applications in medicinal chemistry, demands a meticulous and informed approach to laboratory safety.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: Hazard Identification

This compound is a crystalline solid soluble in water.[1] While comprehensive toxicological data for this specific compound is not widely available, the known hazards of structurally similar piperidine hydrochloride compounds indicate that it should be handled as a substance that is potentially toxic if swallowed and can cause skin and serious eye irritation.[2] The primary hazards are associated with its irritant properties.[3] Therefore, all handling procedures should be designed to minimize contact and prevent the generation of dust or aerosols.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the essential PPE for handling this compound, with specifications and the rationale behind each choice.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield. Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]Protects eyes from splashes, dust, and fumes, which can cause serious irritation.[2][6]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[4][7]Prevents skin contact and absorption of the chemical, which can cause skin irritation.[2]
Body Protection A laboratory coat or a chemical-resistant apron.[6] A complete suit protecting against chemicals may be necessary depending on the scale of work and risk assessment.[4]Protects against spills and contamination of personal clothing.
Respiratory Protection Generally not required for small-scale lab work if handled in a well-ventilated area or a chemical fume hood.[5] If a risk assessment indicates the potential for aerosol or dust generation, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[7]Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow outlines the key steps for working with this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Receipt_Storage Receipt & Secure Storage Pre_Use_Inspection Pre-Use PPE Inspection Receipt_Storage->Pre_Use_Inspection Before Handling Weighing_Dispensing Weighing & Dispensing (in Fume Hood) Pre_Use_Inspection->Weighing_Dispensing Proceed to Use Solution_Preparation Solution Preparation Weighing_Dispensing->Solution_Preparation Transfer Decontamination Decontaminate Work Area Solution_Preparation->Decontamination After Use Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Cleaned Disposal Waste Disposal Waste_Segregation->Disposal Properly Labeled

Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:

  • Receipt and Storage : Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5] The container should be kept tightly closed.[4]

  • Pre-Use Preparation : Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[6] Don all required PPE as outlined in the table above.

  • Weighing and Transfer : To minimize dust generation, handle the solid carefully.[5] Use a spatula to transfer the required amount to a tared container. Avoid creating dust clouds.

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination : After use, thoroughly decontaminate all surfaces and equipment that came into contact with the chemical. Wash your hands thoroughly with soap and water, even after wearing gloves.[4]

Emergency Procedures: Spill and Exposure Response

Spill Response:

  • Minor Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4][5] Clean the spill area with soap and water.

  • Major Spills : In the event of a large spill, evacuate the area and alert the appropriate safety personnel.

Exposure Response:

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact : Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[4]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

All chemical waste must be managed to ensure laboratory safety and environmental protection.[6]

  • Waste Characterization : The first step is to classify the waste according to local, state, and federal regulations.

  • Waste Collection : Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a designated, clearly labeled, and sealed container.

  • Disposal : Do not dispose of this chemical down the drain or in regular trash.[6] Arrange for disposal through a licensed professional waste disposal company.[10] Ensure that the disposal method complies with all applicable environmental regulations.[10]

By adhering to these guidelines, you contribute to a culture of safety and responsibility in your laboratory, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.